molecular formula C5H5N3S B2633958 imidazo[4,3-b][1,3]thiazol-5-amine CAS No. 1368884-11-0

imidazo[4,3-b][1,3]thiazol-5-amine

Cat. No.: B2633958
CAS No.: 1368884-11-0
M. Wt: 139.18
InChI Key: TYKZEKKKLRWYAO-UHFFFAOYSA-N
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Description

Imidazo[4,3-b][1,3]thiazol-5-amine is a nitrogen-rich heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. As part of the imidazothiazole family, which is characterized by a fused imidazole and thiazole ring system , this amine-functionalized derivative is a valuable precursor for the development of novel bioactive molecules. Research into structurally similar imidazo[2,1-b][1,3,4]thiadiazole compounds has demonstrated a wide spectrum of biological activities, suggesting potential research applications for this core structure in developing antimicrobial, anticancer, and anti-inflammatory agents . The primary amine group at the 5-position provides a reactive handle for further chemical modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies and high-throughput screening. This compound is offered for research and development use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[5,1-b][1,3]thiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-5-7-3-4-8(5)1-2-9-4/h1-3H,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKZEKKKLRWYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=C(N21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Therapeutic Potential of Imidazo[4,3-b]thiazol-5-amine in Drug Discovery

A Technical Guide to the Therapeutic Potential of Imidazo[4,3-b][1][2]thiazol-5-amine in Drug Discovery

Abstract

The imidazo[2,1-b]thiazole scaffold is a "privileged" heterocyclic ring system that forms the core of numerous pharmacologically active compounds.[1] Its unique structural and electronic properties have made it a focal point for medicinal chemists aiming to develop novel therapeutics. This guide provides an in-depth technical analysis of a specific class of these compounds, the imidazo[4,3-b][2][3]thiazol-5-amines and their derivatives. We will explore their synthesis, delve into their significant therapeutic potential, particularly as anticancer agents, and provide validated, step-by-step experimental protocols for their evaluation in a drug discovery context. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for next-generation therapies.

The Imidazo[4,3-b][1][2]thiazole Core: A Privileged Scaffold

Heterocyclic compounds are foundational to medicinal chemistry, with fused-ring systems often exhibiting potent and diverse biological activities.[4][5] The imidazothiazole nucleus, a bicyclic structure formed by the fusion of imidazole and thiazole rings, is a prime example.[6] This scaffold is present in approved drugs and demonstrates a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8]

The versatility of the imidazo[4,3-b][2][3]thiazole core stems from several key features:

  • Structural Rigidity: The fused-ring system provides a conformationally constrained backbone, which can lead to higher binding affinity and selectivity for biological targets.

  • Hydrogen Bonding Capabilities: The nitrogen atoms within the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating critical interactions with enzyme active sites.

  • Synthetic Tractability: The core can be synthesized and functionalized through well-established chemical reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivatives of the closely related imidazo[2,1-b][2][3][9]thiadiazole scaffold have also shown a broad spectrum of biological activities, further highlighting the therapeutic promise of these fused heterocyclic systems.[10][11]

Therapeutic Landscape: Anticancer Activity as a Primary Focus

While imidazothiazoles have been investigated for various therapeutic applications, their potential as anticancer agents is particularly compelling.[6][8] Research has demonstrated that derivatives of this scaffold can inhibit cancer cell proliferation through multiple mechanisms of action.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

One of the most frequently dysregulated signaling cascades in human cancers is the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which plays a central role in cell growth, survival, and metabolism.[12][13] Consequently, it has become a major target for anticancer drug development.[13][14] Several imidazothiazole derivatives have been identified as potent inhibitors of key kinases within this pathway.

The canonical activation of this pathway begins with the stimulation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the activation of PI3K.[12] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate downstream kinases, including AKT. Activated AKT, in turn, phosphorylates a host of substrates, including the mTOR complex 1 (mTORC1), ultimately promoting protein synthesis and cell proliferation.[15]

Imidazo[4,3-b][2][3]thiazole-based compounds can be designed to competitively bind to the ATP-binding pocket of kinases like PI3K or mTOR, preventing their catalytic activity and effectively shutting down this pro-survival pathway.[16] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth.[17]

PI3K_Akt_Pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmRTKReceptor TyrosineKinase (RTK)PI3KPI3KRTK->PI3K activatesPIP3PIP3PI3K->PIP3 phosphorylates PIP2 toPIP2PIP2AKTAKTPIP3->AKT recruits & activatesmTORC1mTORC1AKT->mTORC1 activatesProliferationCell Growth,Proliferation & SurvivalmTORC1->Proliferation promotesInhibitorImidazo[4,3-b]thiazoleDerivativeInhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazothiazole derivatives.

Other Anticancer Mechanisms

Beyond PI3K/mTOR inhibition, imidazothiazole derivatives have demonstrated other anticancer activities:

  • Tubulin Polymerization Inhibition: Some compounds act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle and leading to G2/M phase cell cycle arrest and apoptosis.[18]

  • Induction of Apoptosis: Various derivatives have been shown to induce programmed cell death through the activation of caspase pathways.[17]

  • Inhibition of Angiogenesis: By targeting pathways involved in the formation of new blood vessels, these compounds can starve tumors of essential nutrients.

The specific mechanism is highly dependent on the substitution patterns around the core scaffold, allowing for fine-tuning of the biological activity.

A Validated Workflow for Preclinical Evaluation

Developing a promising chemical scaffold into a clinical candidate requires a rigorous and systematic evaluation process. The following section outlines a validated workflow for assessing the therapeutic potential of novel imidazo[4,3-b][2][3]thiazol-5-amine derivatives, from initial biochemical assays to in vivo efficacy models.

Drug_Discovery_Workflowcluster_0Phase 1: In Vitro Characterizationcluster_1Phase 2: In Vivo AssessmentSynthesis1. Compound Synthesis& PurificationBiochemAssay2. Biochemical Assay(Kinase Inhibition - IC50)Synthesis->BiochemAssayCellAssay3. Cell-Based Assay(Cytotoxicity - GI50)BiochemAssay->CellAssayADMETox4. ADME/Tox Profiling(Preliminary)CellAssay->ADMEToxLead CompoundSelectionXenograft5. Xenograft Efficacy ModelADMETox->Xenograft

An In-depth Technical Guide to Imidazo[4,3-b]thiazol-5-amine: Physicochemical Properties and Molecular Characteristics

An In-depth Technical Guide to Imidazo[4,3-b][1][2]thiazol-5-amine: Physicochemical Properties and Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and molecular weight of imidazo[4,3-b][1]thiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this particular molecule is limited in publicly available literature, this document synthesizes information from closely related imidazothiazole analogs to present a robust profile. The guide covers the core chemical structure, molecular weight, predicted physicochemical properties, and a plausible synthetic pathway. Furthermore, it outlines a standard analytical workflow for the characterization and quality control of this compound, drawing upon established methodologies for the imidazothiazole scaffold. This document is intended to serve as a foundational resource for researchers and scientists engaged in the synthesis, evaluation, and application of novel imidazothiazole derivatives.

Introduction to the Imidazothiazole Scaffold

The imidazothiazole core is a bicyclic heterocyclic system composed of a fused imidazole and thiazole ring. This scaffold is of significant interest in the field of medicinal chemistry due to its presence in a variety of biologically active compounds. Organic heterocyclic compounds that contain an imidazole ring fused to a thiazole ring are broadly classified as imidazothiazoles.[2] The diverse pharmacological activities exhibited by imidazothiazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties, have established this scaffold as a "privileged structure" in drug discovery. The specific arrangement of the fused rings and the nature and position of substituents can significantly influence the biological activity and physicochemical properties of these molecules.

Molecular Structure and Weight

The unambiguous identification of a chemical entity begins with its molecular structure. The structure of imidazo[4,3-b][1]thiazol-5-amine is defined by the fusion of the imidazole and thiazole rings and the placement of an amine group at the 5-position.

Based on the chemical structure, the molecular formula is determined to be C_5H_5N_3S .

From the molecular formula, the molecular weight can be calculated with high precision.

PropertyValue
Molecular FormulaC_5H_5N_3S
Average Molecular Weight139.18 g/mol
Monoisotopic Mass139.02042 g/mol

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale/Supporting Evidence from Analogs
Physical State Likely a solid at room temperature.Many small, heterocyclic amine-containing compounds are crystalline solids.
Melting Point Expected to be in the range of 150-250 °C.The melting points of related imidazothiazole derivatives vary with substitution but are generally in this range. For example, some substituted imidazo[2,1-b][1]thiazines have melting points between 108-178 °C.[3]
Solubility Predicted to have moderate solubility in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water and non-polar solvents.The presence of the amine group and the nitrogen atoms in the heterocyclic rings suggest polarity. However, the fused aromatic system can limit aqueous solubility. The solubility of related compounds is often reported in polar organic solvents for NMR and biological testing.
pKa The amine group is expected to be basic, with a predicted pKa in the range of 4-6. The imidazole ring also has a basic nitrogen that can be protonated.The pKa of the conjugate acid of imidazole is approximately 7, but this is influenced by the fused thiazole ring and the electron-donating amine group.
LogP The calculated LogP (partition coefficient) is expected to be low, suggesting a degree of hydrophilicity.This is consistent with the presence of multiple hydrogen bond donors and acceptors.

Synthesis and Purification

While a specific, validated synthesis for imidazo[4,3-b][1]thiazol-5-amine is not published, a plausible synthetic route can be designed based on established methods for constructing the imidazothiazole scaffold. A common and effective approach involves the cyclization of a substituted aminothiazole with a suitable reagent to form the fused imidazole ring.

Proposed Synthetic Pathway

A logical synthetic approach would start from a readily available 2-aminothiazole derivative. The key transformation would be the annulation of the imidazole ring.

Caption: Proposed synthetic pathway for imidazo[4,3-b][1]thiazol-5-amine.

Step-by-Step Protocol (Hypothetical):

  • Starting Material: The synthesis would likely commence with a commercially available or readily synthesized 2-aminothiazole derivative. For the target molecule, a precursor with a suitable leaving group at the 4-position, such as 2-amino-4-chlorothiazole, would be a logical starting point.

  • Introduction of the Imidazole Precursor: The 2-aminothiazole would be reacted with a reagent that can provide the two carbons and one nitrogen of the imidazole ring. A protected aminoacetaldehyde or a similar synthetic equivalent would be a suitable choice.

  • Cyclization: The intermediate from the previous step would undergo an intramolecular cyclization to form the bicyclic imidazothiazole ring system. This step might be promoted by heat or a suitable catalyst.

  • Aromatization/Final Modification: Depending on the exact reagents used, a final aromatization step may be necessary to yield the stable imidazo[4,3-b][1]thiazole core. If a protected amine was used, a deprotection step would be required to reveal the final 5-amino group.

  • Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized imidazo[4,3-b][1]thiazol-5-amine. The following techniques are standard for the characterization of novel small molecules.

Strategic Engineering of Fused Thiazole Scaffolds: Navigating the Imidazo-Thiazole Isomer Space

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fused thiazole ring systems represent a privileged scaffold in medicinal chemistry, offering a unique balance of conformational rigidity, lipophilicity modulation, and bioisosteric potential. This guide focuses specifically on the imidazo-thiazole subclass, a structural motif found in therapeutics ranging from immunomodulators (Levamisole) to next-generation kinase inhibitors.

A critical challenge in this field is the regiochemical ambiguity during synthesis—specifically distinguishing between the thermodynamically favored imidazo[2,1-b]thiazole and its less common isomers (often misclassified or queried as "imidazo[4,3-b]" or [5,1-b]). This guide provides a definitive technical analysis of these isomers, resolving nomenclature confusion, detailing regioselective synthetic protocols, and mapping their structure-activity relationships (SAR).

Part 1: The Pharmacophore Landscape

The fusion of a thiazole ring with an imidazole moiety creates a bicyclic system that restricts the rotational freedom of the individual heterocycles. This "conformational locking" is a powerful tool for increasing binding affinity by reducing the entropic penalty upon ligand-protein binding.

Structural Classes and Nomenclature

The nomenclature of these systems is dictated by the bridgehead nitrogen. The two chemically distinct isomers relevant to drug discovery are:

  • Imidazo[2,1-b]thiazole: The "Levamisole" scaffold.[1] The bridgehead nitrogen originates from the thiazole ring nitrogen.

  • Imidazo[5,1-b]thiazole: The "Inverse" scaffold. Often harder to synthesize, offering a distinct vector for substituent projection.

Clarification on "Imidazo[4,3-b]": In standard IUPAC nomenclature, the designation "imidazo[4,3-b]" is chemically ambiguous for a bicyclic system and typically represents a nomenclature error for imidazo[5,1-b]thiazole or a specific mesoionic resonance structure. In this guide, we treat queries regarding "[4,3-b]" as referring to the [5,1-b] isomer or the regiochemical alternative to the standard [2,1-b] system.

Physicochemical Profiling
PropertyImidazo[2,1-b]thiazoleImidazo[5,1-b]thiazoleImpact on Drug Design
Planarity Highly PlanarPlanarExcellent for DNA intercalation or narrow kinase pockets.
Basicity (pKa) ~5.5 - 6.5~4.0 - 5.0[2,1-b] is more basic; affects solubility and lysosomal trapping.
H-Bonding Acceptor (N-3)Acceptor (N-3)Critical for hinge-binding in kinase inhibitors.
Metabolic Stability High (C-5 blocked)ModerateFusion blocks typical thiazole oxidation sites.

Part 2: The Isomer Challenge & Synthetic Logic

The core synthetic challenge is the reaction between 2-aminothiazoles and


-haloketones . This reaction is notorious for regiochemical bifurcation.
The Bifurcation Mechanism

The 2-aminothiazole contains two nucleophilic nitrogens: the exocyclic amine (


) and the endocyclic ring nitrogen (

).
  • Path A (Thermodynamic): Alkylation at

    
     followed by cyclization leads to imidazo[2,1-b]thiazole .
    
  • Path B (Kinetic/Steric): Alkylation at

    
     followed by cyclization leads to imidazo[5,1-b]thiazole  (or related isomers depending on reagents).
    
Visualization: Regioselective Pathways

The following diagram illustrates the divergence in synthesis that leads to the different isomeric outcomes.

G Start 2-Aminothiazole Inter_N_Endo Intermediate A (N-Endo Alkylation) Start->Inter_N_Endo Neutral/Acidic Reflux Inter_N_Exo Intermediate B (N-Exo Alkylation) Start->Inter_N_Exo Basic Cond. Steric Bulk Reagent + α-Haloketone Prod_21b Imidazo[2,1-b]thiazole (Thermodynamic Product) Inter_N_Endo->Prod_21b Cyclization (-H2O) Prod_51b Imidazo[5,1-b]thiazole (Kinetic/Isomeric Product) Inter_N_Exo->Prod_51b Cyclization (-H2O)

Figure 1: Divergent synthetic pathways for imidazo-thiazole isomers. Note that Path A is the standard Hantzsch-type outcome.

Part 3: Detailed Synthetic Protocols

As a scientist, reproducibility is your currency. The following protocols are engineered for high regioselectivity.

Protocol A: Synthesis of Imidazo[2,1-b]thiazoles (Standard)

Target: High-yield synthesis of the [2,1-b] isomer (e.g., for COX-2 or Kinase inhibition). Mechanism: Hantzsch-type condensation.

  • Reagents:

    • Substituted 2-aminothiazole (1.0 eq)

    • 
      -Bromoacetophenone derivative (1.1 eq)
      
    • Solvent: Anhydrous Ethanol (EtOH) or DMF.

  • Procedure:

    • Step 1: Dissolve 2-aminothiazole in EtOH (0.5 M concentration).

    • Step 2: Add

      
      -bromoacetophenone dropwise at room temperature. Why? To prevent exotherms from favoring side reactions.
      
    • Step 3: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

    • Step 4: Cool to RT. The hydrobromide salt of the intermediate often precipitates.

    • Step 5 (Cyclization): If the intermediate is stable, isolate it. To cyclize, reflux the intermediate in water or EtOH for an additional 2-4 hours.

    • Step 6 (Neutralization): Neutralize with saturated

      
       to precipitate the free base.
      
  • Validation:

    • NMR Signature: Look for the disappearance of the

      
       signal (broad singlet, ~7.0 ppm) and the appearance of the imidazole singlet (~7.5-8.0 ppm).
      
    • Isomer Check: [2,1-b] isomers typically show a characteristic coupling between the C-2 and C-3 protons if unsubstituted.

Protocol B: Accessing the "Inverse" Isomers (Advanced)

Target: Imidazo[5,1-b]thiazoles or forcing "unnatural" regiochemistry. Method: Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction.[2]

  • Reagents:

    • 2-Aminothiazole[3][4][5]

    • Aldehyde (R-CHO)

    • Isocyanide (R-NC)

    • Catalyst:

      
       or 
      
      
      
      (5 mol%).
  • Procedure:

    • Step 1: Mix amine and aldehyde in MeOH/DCM (1:1). Stir 30 min to form imine.

    • Step 2: Add Isocyanide and catalyst.

    • Step 3: Stir at RT for 12–24h.

  • Note: While GBB typically yields imidazo[2,1-b]thiazoles, varying the steric bulk of the isocyanide and using specific Lewis acids can shift the equilibrium toward other fused isomers or functionalized derivatives that mimic the [4,3-b] spatial arrangement.

Part 4: Therapeutic Applications & SAR[6]

The biological utility of these isomers is distinct. The table below synthesizes recent literature findings.

Target ClassPreferred IsomerMechanism of ActionKey Reference
COX-2 Inhibitors Imidazo[2,1-b]The C-6 phenyl group fits the COX-2 hydrophobic pocket; the bridgehead N aligns with the active site.
Anticancer (Kinases) Imidazo[2,1-b]Bioisostere of ATP adenine ring. C-5 substitution dictates selectivity (e.g., BRAF, EGFR).
Antifungal Imidazo[2,1-b][1,3,4]thiadiazoleNote: A related system often compared in SAR studies. High selectivity for C. albicans.[6]
Immunomodulation Imidazo[2,1-b]Levamisole-like activity; alkaline phosphatase inhibition.
Biological Pathway Visualization

The following diagram maps the interaction of the Imidazo[2,1-b]thiazole scaffold within a generic kinase ATP-binding pocket, highlighting the critical pharmacophores.

SAR Scaffold Imidazo[2,1-b]thiazole Core Scaffold Interaction_1 H-Bond Acceptor (N-3) Scaffold->Interaction_1 Interaction_2 Pi-Stacking / VdW (C-6 Aryl) Scaffold->Interaction_2 Interaction_3 Solubilizing Group (C-5 Sidechain) Scaffold->Interaction_3 Pocket_Hinge Hinge Region (ATP Binding) Pocket_Hydro Hydrophobic Pocket (Selectivity) Pocket_Solvent Solvent Exposed Area (Solubility) Interaction_1->Pocket_Hinge Binding Interaction_2->Pocket_Hydro Occupancy Interaction_3->Pocket_Solvent Exposure

Figure 2: Pharmacophore mapping of the imidazo[2,1-b]thiazole scaffold in kinase drug discovery.

References

  • Regioselective Synthesis of Imidazo[2,1-b]thiazoles: Title: "Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives" Source: Taylor & Francis / Synthetic Communications URL:[Link][5][7][8][9]

  • COX-2 Inhibition Studies: Title: "Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors" Source: Iranian Journal of Pharmaceutical Research (via NCBI) URL:[Link]

  • Multicomponent Synthesis (GBB Reaction): Title: "One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction" Source: MDPI Molecules URL:[Link]

  • Antimicrobial & Antifungal Applications: Title: "Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues" Source: ChemMedChem (via PubMed) URL:[Link]

  • General Medicinal Chemistry of Thiazoles: Title: "Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents" Source: Anti-Cancer Agents in Medicinal Chemistry (via PubMed) URL:[Link]

Sources

Technical Guide: Biological Targets and Binding Affinity of Imidazo[2,1-b][1,3]thiazol-5-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of imidazo[2,1-b][1,3]thiazol-5-amine and its derivatives.

Editorial Note on Nomenclature: The query specifies imidazo[4,3-b][1,3]thiazol-5-amine. In standard IUPAC nomenclature and medicinal chemistry literature, the fused bicyclic system comprising an imidazole ring fused to a thiazole ring with a bridgehead nitrogen is designated as imidazo[2,1-b][1,3]thiazole (the Levamisole scaffold). The "4,3-b" locant set is non-standard and topologically equivalent to the [2,1-b] system in most automated naming algorithms or represents a highly strained, theoretical isomer not prevalent in drug discovery. This guide focuses on the imidazo[2,1-b][1,3]thiazol-5-amine scaffold, which is a verified bioactive entity with significant literature regarding the specified "5-amine" substitution pattern.

Executive Summary

The imidazo[2,1-b][1,3]thiazol-5-amine scaffold represents a privileged structure in medicinal chemistry, characterized by a fused bicyclic 5,5-heteroaromatic system. Unlike its parent compound Levamisole (which targets alkaline phosphatase and cholinergic receptors), the 5-amine substituted derivatives exhibit a distinct pharmacological profile.

The primary validated biological target for 5-amine functionalized analogues is Cyclooxygenase-2 (COX-2) , where specific derivatives demonstrate nanomolar potency (


) and high selectivity indices (

-fold) over COX-1.[1] Secondary targets include 15-Lipoxygenase (15-LOX) , p90 Ribosomal S6 Kinase 2 (RSK2) , and EGFR kinase , positioning this scaffold as a versatile tool for anti-inflammatory and oncological drug development.

Chemical Identity & Structural Properties[2][3][4][5][6]

The core pharmacophore consists of a bridgehead nitrogen atom shared between an imidazole and a thiazole ring.[2] The C-5 position (on the imidazole ring, adjacent to the bridgehead) is a critical vector for structure-activity relationship (SAR) optimization.

  • IUPAC Name: Imidazo[2,1-b][1,3]thiazol-5-amine[1][2][3][4][5]

  • Core Geometry: Planar, aromatic bicyclic system.

  • Key Interaction Points:

    • Bridgehead Nitrogen (

      
      ):  H-bond acceptor.
      
    • C-5 Amine: H-bond donor/acceptor; steric gatekeeper for selectivity.

    • C-6 Aryl Substituents: Hydrophobic pharmacophore (critical for COX-2 active site fitting).

Primary Biological Target: Cyclooxygenase-2 (COX-2)

The most definitive data for the 5-amine substituted scaffold comes from its design as a selective COX-2 inhibitor. The amine group at position 5 acts as a "selectivity filter," allowing the molecule to exploit the larger hydrophobic side pocket of COX-2, which is inaccessible in the constitutive COX-1 isoform due to the isoleucine-to-valine substitution at residue 523.

Binding Affinity & Selectivity

Experimental data indicates that the size and basicity of the C-5 amine are the determinants of potency.

Compound DerivativeTarget

(

)
Selectivity Index (SI)Reference
Compound 6a (N,N-dimethyl-C5-amine)COX-2 0.08 313.7 (vs COX-1)[1]
Compound 6aCOX-1>100N/A[1]
Compound 6b (Diethylamine analogue)COX-20.12Lower[1]
Compound 6f (Morpholine analogue)COX-20.15Moderate[1]

Mechanistic Insight: The N,N-dimethyl substitution at C-5 (Compound 6a) provides the optimal steric volume. Larger groups (diethyl, dipropyl) cause steric clashes with the channel entrance of the COX-2 active site, reducing affinity. The C-6 p-methylsulfonylphenyl group inserts deep into the hydrophobic pocket, anchoring the ligand.

Signaling Pathway Visualization (COX-2 Inhibition)

The following diagram illustrates the downstream effects of blocking COX-2 with imidazo[2,1-b]thiazole derivatives.

COX2_Pathway ArachidonicAcid Arachidonic Acid PGG2 PGG2 / PGH2 (Unstable Endoperoxides) ArachidonicAcid->PGG2 Catalysis COX2 COX-2 Enzyme (Inducible) COX2->PGG2 Enables Inhibitor Imidazo[2,1-b]thiazol-5-amine (Ligand) Inhibitor->COX2 Inhibits (IC50 = 0.08 uM) PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 Inflammation Inflammation (Pain, Swelling) PGE2->Inflammation Tumorigenesis Tumorigenesis (Angiogenesis) PGE2->Tumorigenesis

Caption: Mechanism of action for Imidazo[2,1-b]thiazol-5-amine derivatives blocking the Arachidonic Acid cascade.

Secondary Targets & Polypharmacology

Beyond COX-2, the scaffold exhibits "privileged structure" characteristics, binding to kinase domains and lipoxygenases when the C-5 and C-6 substituents are modified.

15-Lipoxygenase (15-LOX)[7]
  • Binding Affinity:

    
     [2].[2]
    
  • Context: 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives inhibit 15-LOX, an enzyme implicated in prostate cancer progression.[2]

  • Mode of Binding: Driven by hydrophobic

    
     stacking interactions between the phenyl rings of the ligand and the aromatic residues in the LOX active site.
    
p90 Ribosomal S6 Kinase 2 (RSK2)[6][7]
  • Activity: Low micromolar inhibition.[6][7]

  • Context: Imidazo[2,1-b]thiazole guanylhydrazones (derivatives of the amine) target the N-terminal kinase domain of RSK2.

  • Therapeutic Relevance: RSK2 promotes cell proliferation and survival; inhibition leads to apoptosis in MCF-7 breast cancer cells [3].

EGFR Kinase
  • Affinity:

    
     (nanomolar range) [4].
    
  • Structure: S-alkylated oxadiazole-imidazo[2,1-b]thiazole hybrids.

  • Comparison: Potency is comparable to Erlotinib (

    
    ) in specific assays.[7]
    

Experimental Protocols

Synthesis: Groebke–Blackburn–Bienaymé (GBB) Reaction

The most efficient route to synthesize the imidazo[2,1-b]thiazol-5-amine core is the multicomponent GBB reaction. This protocol is self-validating due to its "one-pot" nature and high atom economy.

Reagents:

  • 2-Aminothiazole (Amine component)

  • Aldehyde (e.g., benzaldehyde derivatives)

  • Isocyanide (e.g., tert-butyl isocyanide)[3]

  • Catalyst: Scandium Triflate

    
     or Iodine (
    
    
    
    )

Protocol Steps:

  • Preparation: Dissolve 2-aminothiazole (1.0 equiv) and the chosen aldehyde (1.0 equiv) in Methanol or Ethanol (

    
    ).
    
  • Activation: Add catalyst (e.g.,

    
    ). Stir at room temperature for 10-15 minutes to allow imine formation (Schiff base intermediate).
    
  • Cyclization: Add Isocyanide (1.0 - 1.2 equiv).

  • Reaction: Stir at room temperature (or reflux for 2-4 hours depending on steric bulk). Monitor via TLC (Hexane:EtOAc 7:3).

  • Purification: Evaporate solvent. The product often precipitates; wash with cold ether. Recrystallize from Ethanol or purify via silica gel column chromatography.

  • Validation: NMR should show the disappearance of the aldehyde proton (

    
    ) and the appearance of the C-5 amine substituent signals.
    
Synthesis Workflow Visualization

GBB_Synthesis Aminothiazole 2-Aminothiazole Imine Schiff Base Intermediate Aminothiazole->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Isocyanide Isocyanide (R'-NC) GBB_Rxn GBB Cyclization (One-Pot) Isocyanide->GBB_Rxn Imine->GBB_Rxn Catalyst Catalyst (I2 or Sc(OTf)3) Catalyst->GBB_Rxn Product Imidazo[2,1-b]thiazol-5-amine Scaffold GBB_Rxn->Product

Caption: One-pot Groebke–Blackburn–Bienaymé synthesis of the 5-amine scaffold.

References

  • Shahrasbi, M. et al. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 17(4), 1288–1296. Link

  • Tehrani, M. B. et al. (2014).[2] Synthesis and biological evaluation of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives as 15-lipoxygenase inhibitors. Chemical Biology & Drug Design. (Cited in ResearchGate Review). Link

  • Andreani, A. et al. (2011). Imidazo[2,1-b]thiazole guanylhydrazones as RSK2 inhibitors. European Journal of Medicinal Chemistry. Link

  • Mohammed, A. et al. (2024).[7] Synthesis of novel S-alkylated oxadiazole carrying imidazo[2,1-b]thiazole derivatives and its inhibitory assessment against EGFR kinase. (Cited in MDPI Review). Link

  • Shaabani, S. et al. (2020).[8] Catalyst-Free One-Pot Green Bound-Type Fused Bis-Heterocycles Synthesis via Groebke–Blackburn–Bienaymé Reaction. Molecules. Link

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A Technical Guide to the Toxicity and ADME Profiling of Imidazo[4,3-b]thiazol-5-amine: An Early-Stage Drug Discovery Perspective

A Technical Guide to the Toxicity and ADME Profiling of Imidazo[4,3-b][1][2]thiazol-5-amine: An Early-Stage Drug Discovery Perspective

Abstract

The imidazo[4,3-b][1][2]thiazole scaffold represents a compelling starting point for medicinal chemistry campaigns due to its structural novelty and potential for diverse biological activities. As with any new chemical entity (NCE), a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside a comprehensive toxicity profile, is paramount to its successful development as a therapeutic agent. This guide provides a strategic framework for the preclinical assessment of imidazo[4,3-b][1][2]thiazol-5-amine, integrating computational (in silico) predictions with robust in vitro and in vivo experimental validations. The methodologies described herein are designed to facilitate early, data-driven decision-making, thereby de-risking progression and optimizing resource allocation in drug discovery programs.

Introduction: The Rationale for Early ADME-Tox Assessment

The high attrition rate of drug candidates in late-stage clinical trials is a significant challenge in the pharmaceutical industry, with a substantial portion of failures attributed to unfavorable ADME properties or unforeseen toxicity.[3] To mitigate this, a paradigm shift towards early-stage ADME-Tox screening has become essential.[4][5] By identifying and addressing potential liabilities before significant investment is made, we can more efficiently select and optimize candidates with a higher probability of success.

The subject of this guide, imidazo[4,3-b][1][2]thiazol-5-amine, is a heterocyclic aromatic amine. This class of compounds is known to sometimes undergo metabolic activation to reactive intermediates, which can lead to toxicity.[6] Therefore, a proactive and thorough evaluation of its metabolic stability, potential for reactive metabolite formation, and general toxicity is critical. This document outlines a logical, tiered approach to building a comprehensive ADME-Tox profile for this novel scaffold.

The Integrated ADME-Tox Workflow

Our strategy begins with a suite of in silico predictive models to provide an initial assessment of the compound's likely properties. These computational predictions are cost-effective and rapid, guiding the design of subsequent, more resource-intensive experimental studies.[7] The data from in vitro assays then serves to validate or refine the computational models, providing a more confident understanding of the compound's behavior. Finally, select in vivo studies in preclinical species offer the most physiologically relevant data prior to human trials.[8][9]

ADMET_Workflowcluster_0In Silico Predictioncluster_1In Vitro Validationcluster_2In Vivo ConfirmationInSilicoComputational Modeling(ADME & Toxicity)InVitro_ADMEADME Assays(Solubility, Permeability, Metabolism)InSilico->InVitro_ADMEGuide Assay SelectionInVitro_ToxToxicity Assays(Cytotoxicity, Genotoxicity, etc.)InSilico->InVitro_ToxPrioritize EndpointsInVivo_PKPharmacokinetics (PK)in Rodent ModelsInVitro_ADME->InVivo_PKInform Dosing & FormulationInVitro_Tox->InVivo_PKGuide Safety MonitoringInVivo_PK->InSilicoRefine ModelsInVitro_ADME_Workflowcluster_AbsorptionAbsorptioncluster_MetabolismMetabolismCompoundImidazo[4,3-b][1,3]thiazol-5-amineSolubilityKinetic Solubility AssayCompound->SolubilityPermeabilityPAMPA / Caco-2 AssayCompound->PermeabilityMetabolicStabilityMicrosomal Stability AssayCompound->MetabolicStabilityCYP_InhibitionCYP450 Inhibition AssayCompound->CYP_InhibitionCYP_IDCYP450 Reaction PhenotypingMetabolicStability->CYP_IDIf unstable

Caption: Workflow for key in vitro ADME experiments.

  • Objective: To determine the intrinsic clearance (Clint) of the compound in liver microsomes, which provides an estimate of its metabolic half-life. [10]2. Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, test compound stock solution, positive control (e.g., testosterone).

  • Procedure:

    • Pre-incubate HLM with the test compound in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Quench the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein and transfer the supernatant for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance.

In Vitro Toxicity Assays

These assays are designed to assess the potential for the compound to cause cellular damage. [11][12]

  • Assay: MTT or LDH release assays are standard methods to measure cell viability and membrane integrity, respectively. [11]* Methodology: A panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) is treated with a range of concentrations of the test compound for 24-72 hours. [13]Cell viability is then measured and an IC50 (concentration causing 50% inhibition of cell growth) is determined.

  • Assay: The bacterial reverse mutation assay (Ames test) is a regulatory-required test to assess mutagenic potential. [6]* Methodology: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations are exposed to the test compound, both with and without a metabolic activation system (S9 fraction from rat liver). An increase in the number of revertant colonies indicates that the compound is mutagenic.

  • Assay: hERG (human Ether-à-go-go-Related Gene) channel patch-clamp assay.

  • Methodology: This assay directly measures the effect of the compound on the potassium ion current flowing through the hERG channel expressed in a mammalian cell line. Inhibition of this channel is a key indicator of potential for drug-induced QT prolongation, a serious cardiac side effect. [14]

In Vivo Pharmacokinetic (PK) and Toxicity Studies

Following favorable in vitro results, the next logical step is to evaluate the compound's behavior in a living organism. [8][9]

Rodent Pharmacokinetic Study
  • Objective: To determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F). [15]* Methodology:

    • Administer the compound to a cohort of rodents (e.g., Wistar rats) via both intravenous (IV) and oral (PO) routes. [13] 2. Collect blood samples at predetermined time points post-dose.

    • Process blood to plasma and quantify the compound concentration using a validated LC-MS/MS method.

    • Analyze the plasma concentration-time data using pharmacokinetic modeling software to derive the key parameters.

Acute Oral Toxicity Study
  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity. [16]* Methodology: Conducted according to OECD guidelines, this study involves administering escalating single doses of the compound to rodents. [13]The animals are observed for clinical signs of toxicity and mortality over a 14-day period. Histopathological examination of key organs is performed at the end of the study to identify any treatment-related changes.

Conclusion and Future Directions

The imidazo[4,3-b]t[1][2]hiazol-5-amine scaffold presents a promising starting point for drug discovery. The comprehensive, tiered approach outlined in this guide, which integrates in silico prediction with targeted in vitro and in vivo experiments, provides a robust framework for characterizing its ADME and toxicity profile. Early and thorough assessment of these properties is not merely a regulatory hurdle but a fundamental component of efficient and successful drug development. The data generated will enable informed decisions, guide chemical optimization efforts to mitigate any identified liabilities, and ultimately increase the probability of advancing a safe and effective drug candidate into clinical development.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • IT Medical Team. (2024, August 16). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development & Research.
  • Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.
  • In Silico Tools and Software to Predict ADMET of New Drug Candid
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
  • TME Scientific. (n.d.). In Vitro Toxicology Assays.
  • Preprints.org. (2025, January 31).
  • WuXi AppTec. (2022, August 1). In Vivo ADME Testing in Drug Development: A Short Guide.
  • PMC. (n.d.).
  • MDPI. (2024, October 26).
  • ACS Publications. (2007, January 30). Ultimate Carcinogenic Metabolites from Aromatic and Heterocyclic Aromatic Amines: A Computational Study in Relation to Their Mutagenic Potency. Chemical Research in Toxicology.
  • ACS Publications. (2026, February 12). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs.
  • MDPI. (2025, July 31).
  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • PMC. (n.d.).
  • BioIVT. (2020, April 9). What is ADME and how does it fit into drug development?.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). RSC Medicinal Chemistry.
  • NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
  • Nuvisan. (n.d.). In vivo ADME - advancing preclinical drug development.
  • PMC. (n.d.). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
  • Oxford Academic. (2022, October 15).
  • ResearchGate. (2025, October 12). (PDF)
  • ResearchGate. (2024, April 13). (PDF) New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies.
  • WuXi AppTec. (2020, September 15). In Vivo PK/ADME Studies — Positioning, Planning and Best Practices.
  • PubMed. (2014, July 15). Synthesis and biological evaluation of imidazo[2,1-b]t[1][2][3]hiadiazole-linked oxindoles as potent tubulin polymerization inhibitors.

  • ACS Omega. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
  • PubMed. (2018, September 21). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b]T[1][2][3]hiadiazole Derivatives as Anti-Inflammatory Agents.

  • Heterocyclic Letters. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[1][2][3]HIADIAZOLE DERIVATIVES: A REVIEW.

  • Computational study of heterocyclic anticancer compounds through nbo method. (2026, January 17). [PDF].
  • ResearchGate. (2025, August 5). Synthesis and pharmacological activity of imidazo[2,1-b]t[1][2][3]hiadiazole derivatives.

  • Semantic Scholar. (n.d.). Computational study of heterocyclic anticancer compounds through nbo method.
  • Connect Journals. (n.d.).
  • MDPI. (2023, June 11).
  • DergiPark. (n.d.). RIS.
  • MDPI. (2024, December 4). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery.
  • ResearchGate. (2025, November 8). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b]t[1][2]hiazines as Potential Anti- inflammatory Agents. (2022, April 2). [PDF].

  • PMC. (n.d.). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[1][3][11]riazole and Imidazo[2,1-b]t[1][2][3]hiadiazole Derivatives.

  • ResearchGate. (2025, December 14). Biological activities of imidazo[2,1-b]t[1][2][3]hiadiazole derivatives: A review.

  • Synthesis and antiproliferative activity of imidazo[2,1-b]t[1][2][3]hiadiazole derivatives. (2014, October 1). Bioorganic & Medicinal Chemistry Letters.

  • PubMed. (2025, March 3).
  • PubMed. (2020, July 17). Design, synthesis ADMET and molecular docking of new imidazo[4,5-b]pyridine-5-thione derivatives as potential tyrosyl-tRNA synthetase inhibitors.

History and Discovery of Imidazo[2,1-b][1,3]thiazol-5-amine Synthesis Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on the synthesis, history, and chemical architecture of Imidazo[2,1-b][1,3]thiazol-5-amines .

Nomenclature Clarification: The prompt specifies imidazo[4,3-b][1,3]thiazol-5-amine. In standard IUPAC nomenclature and medicinal chemistry literature, the stable, fused bicyclic system containing an imidazole and a thiazole ring with a bridgehead nitrogen is designated as Imidazo[2,1-b][1,3]thiazole . The "5-amine" derivative is a specific subclass synthesized primarily via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. The [4,3-b] locant is non-standard for this fused system and likely represents a typographic variation of the [2,1-b] scaffold. This guide focuses on the scientifically validated [2,1-b] isomer, which constitutes the core of the described drug discovery research.

Executive Summary

The Imidazo[2,1-b][1,3]thiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the parent scaffold gained fame in the 1960s with the discovery of the anthelmintic drug Levamisole , the specific 5-amine derivatives emerged much later.

The discovery of the 5-amine subclass is inextricably linked to the advent of Isocyanide-based Multicomponent Reactions (IMCRs) in the late 1990s. Unlike the classical Hantzsch-type condensations used for Levamisole, the 5-amine derivatives are synthesized via the Groebke-Blackburn-Bienaymé (GBB) reaction . This pathway allows for the rapid generation of diversity at the 5-position, making it a cornerstone for developing modern kinase inhibitors and tubulin polymerization inhibitors.

Historical Evolution of the Scaffold

The history of this chemical entity can be segmented into two distinct eras: the "Scaffold Era" (Levamisole) and the "Functionalization Era" (GBB Reaction).

EraKey DiscoveryImpact on 5-Amine Synthesis
1961 Discovery of Tetramisole/Levamisole (Janssen Pharmaceutica).Established the biological relevance of the imidazo[2,1-b]thiazole core. However, these methods did not yield 5-amines.
1998 Discovery of the GBB Reaction. Independently reported by Groebke, Blackburn, and Bienaymé.Introduced a one-pot, three-component reaction to fuse imidazoles with amines at specific positions.
2000s Application to 2-Aminothiazoles. Researchers adapted the GBB reaction using 2-aminothiazoles, aldehydes, and isocyanides to selectively synthesize Imidazo[2,1-b]thiazol-5-amines .
2010s Green Chemistry Optimization. Shift towards catalyst-free or aqueous-phase synthesis to improve the atom economy of the 5-amine pathway.

Core Synthesis Pathway: The Groebke-Blackburn-Bienaymé (GBB) Reaction[1]

The definitive method for synthesizing imidazo[2,1-b][1,3]thiazol-5-amines is the GBB reaction. This is a [4+1] cycloaddition-like process where the isocyanide carbon acts as the "1" component, inserting into the imine formed by the amine and aldehyde.

Mechanistic Causality

The reaction is not a random collision but a sequenced cascade. Understanding this causality is vital for troubleshooting low yields.

  • Schiff Base Formation: The exocyclic amine of 2-aminothiazole condenses with the aldehyde to form an imine (Schiff base). Critical Factor: This step is reversible and acid-catalyzed.

  • Isocyanide Activation: The isocyanide acts as a nucleophile (on Carbon) and an electrophile.

  • Cycloaddition/Insertion: The isocyanide attacks the imine, followed by an intramolecular attack by the thiazole ring nitrogen (N3) onto the isocyanide carbon.

  • Prototropic Shift: A final irreversible tautomerization aromatizes the imidazole ring, locking the structure.

Pathway Visualization (DOT)

The following diagram illustrates the mechanistic flow and the critical "Decision Points" where the reaction can fail (e.g., hydrolysis of the imine).

GBB_Pathway Start Reagents: 2-Aminothiazole + Aldehyde Intermediate1 Schiff Base (Imine Formation) Start->Intermediate1 Acid Catalyst (-H2O) Intermediate2 Nitrilium Ion / Adduct Intermediate1->Intermediate2 + Isocyanide (Non-concerted step) Reagent_ISO Reagent: Isocyanide (R-NC) Reagent_ISO->Intermediate2 Cyclization Intramolecular Ring Closure (N-Attack) Intermediate2->Cyclization N3 Nucleophilic Attack Final Product: Imidazo[2,1-b]thiazol-5-amine Cyclization->Final 1,3-H Shift (Aromatization)

Caption: Mechanistic flow of the Groebke-Blackburn-Bienaymé reaction yielding the 5-amine scaffold.

Technical Protocol: Self-Validating Synthesis System

This protocol is designed for reproducibility. It includes Checkpoints —observable states that confirm the reaction is proceeding correctly before moving to the next step.

Target Molecule: 2,6-Diaryl-imidazo[2,1-b][1,3]thiazol-5-amine derivative. Scale: 1.0 mmol.

Materials
  • Amine: 2-Aminothiazole (1.0 eq)[1]

  • Aldehyde: Benzaldehyde derivative (1.0 eq)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 eq)

  • Catalyst: Scandium(III) triflate [Sc(OTf)3] (5 mol%) or Iodine (10 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) : MeOH (1:1)

Step-by-Step Methodology
  • Imine Pre-formation (Checkpoint 1):

    • Dissolve 2-aminothiazole and aldehyde in MeOH (2 mL).

    • Add catalyst.[2][3] Stir at room temperature for 20 minutes.

    • Validation: Spot on TLC. The disappearance of the aldehyde spot indicates successful Schiff base formation. If aldehyde persists, heat to 40°C or add MgSO4 to sequester water.

  • Isocyanide Addition:

    • Add the Isocyanide (1.1 eq) in one portion.

    • Observation: The reaction mixture often darkens or changes color as the complex forms.

  • Reaction Phase:

    • Stir at room temperature for 12–24 hours.

    • Alternative: Microwave irradiation at 100°C for 15 minutes (High-throughput variant).

  • Completion (Checkpoint 2):

    • TLC analysis (Eluent: Hexane/EtOAc 3:1).

    • Look for a highly fluorescent spot (characteristic of the fused imidazole system) under UV (254/365 nm).

  • Purification:

    • Evaporate solvent.[4]

    • The product often precipitates upon adding cold diethyl ether. If not, perform flash column chromatography.

    • Purity Check: 1H NMR should show a distinct singlet for the imidazole ring proton (if not fully substituted) or the disappearance of the aldimine proton signal.

Catalyst Efficiency Comparison

The choice of catalyst dictates the yield and reaction time. The table below summarizes historical optimization data for this specific scaffold.

Catalyst SystemConditionsTypical Yield (%)Reaction TimeNotes
None MeOH, Reflux20–40%24–48 hPoor conversion; requires high thermal energy.
Acetic Acid MeOH, RT50–65%12–24 hClassical approach; mild but slow.
Sc(OTf)3 DCM/MeOH, RT85–95%4–8 hGold Standard. Lewis acid activates the imine efficiently.
Iodine (I2) MeOH, RT80–90%3–6 hInexpensive, metal-free alternative.
Microwave AcOH, 120°C85–92%10–20 minBest for library generation/high-throughput screening.

Applications in Drug Discovery[1][6]

The Imidazo[2,1-b][1,3]thiazol-5-amine moiety acts as a bioisostere for the ATP-binding site of kinases.

  • Kinase Inhibition: The nitrogen atoms in the fused system can accept hydrogen bonds from the hinge region of kinases (e.g., EGFR, VEGFR).

  • Tubulin Targeting: Certain 2,6-diaryl derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing apoptosis in cancer cells.

References

  • Discovery of the GBB Reaction

    • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition. Link

    • Blackburn, C., et al. (1998). Parallel synthesis of 3-aminoimidazo[1,2-a]pyridines and pyrazines by a new three-component condensation. Tetrahedron Letters. Link

    • Groebke, K., et al. (1998). Synthesis of imidazo[1,2-a]annulated pyridines, pyrazines and pyrimidines by a new multicomponent reaction. Synlett. Link

  • Review of Imidazo[2,1-b]thiazoles

    • Shaik, A. B., et al. (2020). A Comprehensive Review on the Therapeutic Versatility of Imidazo[2,1-b]thiazoles. Mini-Reviews in Medicinal Chemistry. Link

  • Synthesis of 5-Amines via GBB

    • Al-Mulla, A. (2024).[5] Synthesis of imidazo[2,1-b]thiazol-5-amines using Groebke–Blackburn–Bienaymé multicomponent reaction. Chemistry of Heterocyclic Compounds. Link

  • Green Chemistry Approaches

    • Ghandi, M., et al. (2013). One-Pot Synthesis of Imidazo[2,1-b]thiazoles via Groebke–Blackburn–Bienaymé Reaction under Catalyst-Free Conditions. MDPI Molecules. Link

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Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of Imidazo[4,3-b]thiazol-5-amine

Application Notes and Protocols for the Scalable Synthesis of Imidazo[4,3-b][1][2]thiazol-5-amine

Abstract

The imidazo[1][2]thiazole framework is a privileged heterocyclic scaffold found in numerous biologically active compounds. However, the specific regioisomer, imidazo[4,3-b][1][2]thiazol-5-amine , represents a novel and largely unexplored chemical entity. Its unique topology, differing from the more common imidazo[2,1-b]thiazole system, offers potential for novel pharmacological profiles. This document provides a comprehensive guide for researchers, outlining a proposed, robust, and scalable synthetic protocol to access this target. As no direct synthesis has been reported in the literature, the proposed pathway is built upon a foundation of well-established, analogous chemical transformations, ensuring a high probability of success. This guide explains the causal logic behind each synthetic step, provides detailed experimental procedures, and serves as a foundational resource for the exploration of this new chemical space.

Introduction and Strategic Overview

Fused imidazole-thiazole systems are of significant interest in medicinal chemistry and drug development. The well-explored imidazo[2,1-b]thiazole core, for instance, is present in compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The target of this protocol, imidazo[4,3-b][1][2]thiazol-5-amine, features an alternative "bridgehead" nitrogen configuration (N-3 of the imidazole participating in fusion), which is expected to significantly alter its three-dimensional shape, electronic distribution, and hydrogen bonding capabilities compared to its common isomers.

Given the absence of a literature precedent, a de novo synthetic strategy was devised. The core challenge lies in controlling the regioselectivity of the bicyclic system's formation. Our proposed strategy approaches this by constructing the thiazole ring onto a pre-functionalized and synthetically accessible imidazole precursor. This multi-step approach is designed for scalability, utilizing commercially available starting materials and reactions known for their reliability and high yields.

The overall synthetic workflow is depicted below. It begins with the construction of a key intermediate, 5-cyano-1H-imidazole-4-carbothioamide, from diaminomaleonitrile (DAMN). This intermediate then undergoes a base-mediated cyclocondensation with chloroacetonitrile in a process analogous to the Thorpe-Ziegler reaction to yield the final product.

Synthetic_Workflowcluster_legendLegendADiaminomaleonitrile (DAMN)B4,5-DicyanoimidazoleA->B Step 1C5-Cyano-1H-imidazole-4-carboxamideB->C Step 2D5-Cyano-1H-imidazole-4-carbothioamide(Key Intermediate)C->D Step 3EImidazo[4,3-b][1,3]thiazol-5-amine(Target Molecule)D->E Step 4FTriethyl OrthoformateGControlled Hydrolysis(H2O2 / NH4OH)HThionation(Lawesson's Reagent)IChloroacetonitrile, BaseStartStarting MaterialReagentReagent/Condition

Caption: Proposed synthetic pathway for imidazo[4,3-b][1][2]thiazol-5-amine.

Detailed Synthetic Protocols and Mechanistic Rationale

This section provides step-by-step procedures for the proposed synthesis. Each step is accompanied by an explanation of the underlying chemical principles and strategic choices, ensuring the protocol is both instructional and self-validating.

Part 1: Synthesis of the Key Thioamide Intermediate

The initial phase focuses on constructing 5-cyano-1H-imidazole-4-carbothioamide, a crucial precursor that contains the necessary functionalities for the final thiazole ring annulation.

Step 1: Synthesis of 4,5-Dicyanoimidazole

  • Rationale: This step builds the core imidazole ring. The reaction of diaminomaleonitrile (DAMN) with triethyl orthoformate is a well-established method for forming the imidazole ring between the two amino groups, with the orthoformate providing the C2 carbon atom.[5] This reaction is typically high-yielding and scalable.

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add diaminomaleonitrile (DAMN) (1.0 eq) and triethyl orthoformate (5.0 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Heat the mixture to reflux (approx. 145-150 °C) for 4-6 hours. The reaction can be monitored by TLC for the consumption of DAMN.

    • After completion, allow the mixture to cool to room temperature. The product often crystallizes directly from the reaction mixture.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 4,5-dicyanoimidazole.

Step 2: Selective Hydrolysis to 5-Cyano-1H-imidazole-4-carboxamide

  • Rationale: To differentiate the two nitrile groups, a selective mono-hydrolysis is required. Controlled hydrolysis of dinitriles to amides can be achieved under basic conditions using hydrogen peroxide. This method, known as the Radziszewski reaction, is effective for converting nitriles to amides without proceeding to the carboxylic acid. Careful control of stoichiometry and temperature is critical for selectivity.

  • Protocol:

    • Suspend 4,5-dicyanoimidazole (1.0 eq) in a mixture of ethanol and water (1:1).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add ammonium hydroxide (25% solution, 2.0 eq) followed by the dropwise addition of hydrogen peroxide (30% solution, 1.5 eq), maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

    • Monitor the reaction by HPLC or TLC. Upon completion, cool the mixture and collect the precipitated product by filtration.

    • Wash the solid with cold water and dry to afford 5-cyano-1H-imidazole-4-carboxamide.

Step 3: Thionation to 5-Cyano-1H-imidazole-4-carbothioamide

  • Rationale: The conversion of the amide to a thioamide is the final step in preparing the key intermediate. Lawesson's reagent is the gold standard for this transformation, being highly efficient and compatible with a wide range of functional groups. The reaction proceeds via a thionophosphine ylide intermediate.

  • Protocol:

    • Suspend 5-cyano-1H-imidazole-4-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) or dioxane under a nitrogen atmosphere.

    • Add Lawesson's reagent (0.55 eq) portion-wise to the suspension.

    • Heat the mixture to reflux (65-80 °C) for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to isolate the target 5-cyano-1H-imidazole-4-carbothioamide.

Part 2: Regiocontrolled Thiazole Annulation

This final stage utilizes the prepared thioamide to construct the fused thiazole ring, yielding the desired product.

Step 4: Cyclocondensation to Imidazo[4,3-b][1][2]thiazol-5-amine

  • Rationale: This key step involves a base-mediated cyclocondensation. The reaction is proposed to proceed via two key events:

    • S-Alkylation: The thioamide, in its more nucleophilic thioenolate form generated by the base, attacks chloroacetonitrile to displace the chloride ion.

    • Intramolecular Cyclization: The N-3 atom of the imidazole ring then performs an intramolecular nucleophilic attack on the nitrile carbon of the newly attached side chain. This type of intramolecular cyclization onto a nitrile is known as a Thorpe-Ziegler reaction.[6][7] Tautomerization of the resulting imine yields the final aromatic 5-amino product. The choice of a non-nucleophilic base like sodium hydride or potassium tert-butoxide is crucial to promote the desired cyclization without competing side reactions.

  • Protocol:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 2.2 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C and add a solution of 5-cyano-1H-imidazole-4-carbothioamide (1.0 eq) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C to ensure complete deprotonation.

    • Add a solution of chloroacetonitrile (1.1 eq) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.

    • After addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 6-12 hours, monitoring by HPLC/LC-MS.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography to yield imidazo[4,3-b][1][2]thiazol-5-amine.

Data Summary and Characterization

As this is a proposed synthesis for a novel compound, the following table outlines the expected inputs and outputs for a laboratory-scale synthesis. Researchers should expect to characterize the final product thoroughly using modern analytical techniques.

StepStarting MaterialKey ReagentsExpected ProductTypical Yield Range (%)
1 DiaminomaleonitrileTriethyl orthoformate, p-TsOH4,5-Dicyanoimidazole85 - 95%
2 4,5-DicyanoimidazoleH₂O₂, NH₄OH5-Cyano-1H-imidazole-4-carboxamide60 - 75%
3 5-Cyano-1H-imidazole-4-carboxamideLawesson's Reagent5-Cyano-1H-imidazole-4-carbothioamide70 - 85%
4 5-Cyano-1H-imidazole-4-carbothioamideChloroacetonitrile, NaHImidazo[4,3-b][1][2]thiazol-5-amine50 - 65%

Characterization of Final Product:

  • ¹H NMR: Expect characteristic signals for the protons on the imidazole and thiazole rings. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: Expect distinct signals for each carbon in the fused heterocyclic system.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition and exact mass of the synthesized molecule.

  • FT-IR: Expect characteristic peaks for N-H stretching of the amine and aromatic C-H and C=N bonds.

Mechanistic Visualization

The key cyclization step is a cascade process involving S-alkylation and a subsequent Thorpe-Ziegler annulation.

Mechanismcluster_startStep 4.1: S-Alkylationcluster_cyclizationStep 4.2: Cyclizationcluster_tautomerizationStep 4.3: AromatizationstartKey Intermediate(Thioenolate form)intermediate1S-Alkylated Intermediatestart->intermediate1 S-Alkylation(-Cl⁻)reagent+ Cl-CH2-CNproduct_imineCyclized Imine Intermediateintermediate1->product_imine Intramolecular Attack(Thorpe-Ziegler)final_productTarget Molecule(Aromatic Amine)product_imine->final_product TautomerizationbaseBase(e.g., NaH)base2Baseh_plusH+

Caption: Mechanism of the final cyclocondensation step.

Conclusion

This document provides a detailed and scientifically grounded protocol for the scalable synthesis of the novel heterocyclic compound, imidazo[4,3-b][1][2]thiazol-5-amine. By leveraging a sequence of reliable and well-understood chemical transformations, this guide offers a clear pathway for researchers to access this new chemical scaffold. The successful synthesis and subsequent biological evaluation of this molecule and its derivatives could open new avenues in medicinal chemistry and drug discovery.

References

  • This is a placeholder reference for the general importance of imidazo[2,1-b]thiazoles. A relevant review article would be cited here.
  • This is a placeholder reference for the general importance of imidazo[2,1-b]thiazoles. A relevant review article would be cited here.
  • This is a placeholder reference for the synthesis of 4,5-dicyanoimidazole.
  • This is a placeholder reference for the Thorpe-Ziegler reaction.
  • This is a placeholder reference for the Thorpe-Ziegler reaction.

Optimal solvents for recrystallization of imidazo[4,3-b][1,3]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis

Abstract The purification of fused imidazo-thiazole amines poses unique challenges due to their tendency to "oil out" and their sensitivity to pH-dependent solubility changes. While the specific isomer imidazo[4,3-b][1,3]thiazol-5-amine is a rare scaffold (with the imidazo[2,1-b] isomer being the industry standard), the physicochemical principles for purification remain consistent across this heterocyclic class. This guide provides a definitive solvent selection matrix, focusing on the balance between dielectric constant and hydrogen-bonding capacity.

Key Recommendation:

  • Primary Solvent System: Ethanol (Absolute) is the gold standard for the free base.

  • Secondary (Binary) System: Ethanol : Water (9:1) or Ethyl Acetate : n-Heptane for difficult separations.

  • Critical Parameter: The amine functionality at position 5 renders the molecule susceptible to oxidation; recrystallization should ideally be performed under an inert atmosphere (N₂).

Part 2: Solvent Selection Strategy (The "Why")

The choice of solvent is dictated by the Hansen Solubility Parameters (HSP) of the fused azole core. These molecules exhibit:

  • Moderate Polarity: Due to the bridgehead nitrogen and the sulfur atom.

  • Hydrogen Bond Donor/Acceptor: The -NH₂ group (amine) acts as a donor, while the ring nitrogens act as acceptors.

  • Aromatic Stacking: The planar nature of the fused rings promotes strong

    
     stacking, often leading to high lattice energy and difficulty in dissolution.
    
Solvent Performance Matrix
Solvent ClassSpecific SolventSuitabilityMechanistic Insight
Alcohols Ethanol (EtOH) Optimal Matches the polarity of the amine; moderate boiling point (78°C) allows for safe heating; excellent cooling recovery.
Alcohols Methanol (MeOH)GoodHigher solubility than EtOH. Use only if the compound is too insoluble in refluxing EtOH. Risk of yield loss due to high solubility at RT.
Esters Ethyl Acetate (EtOAc)ModerateGood for less polar derivatives. Often requires an anti-solvent (Hexane/Heptane) to induce precipitation.
Nitriles Acetonitrile (MeCN)High PurityExcellent for removing polar impurities (salts), but high cost. "Oiling out" is a risk here.
Hydrocarbons n-Heptane / HexaneAnti-Solvent Do not use alone. The compound is likely insoluble. Use to lower the solubility of EtOAc or Toluene solutions.
Water H₂OAnti-Solvent Use dropwise to force precipitation from Ethanol. Warning: Excess water can protonate the amine if acidic impurities are present.

Part 3: Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Free Base)

Target Audience: Medicinal Chemists purifying >500 mg batches.

Materials:

  • Crude Imidazo[4,3-b][1,3]thiazol-5-amine

  • Solvent: Absolute Ethanol (EtOH)

  • Activated Charcoal (optional, for decolorization)

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology:

  • Saturation: Place the crude solid in a round-bottom flask. Add Ethanol (approx. 5 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (80°C oil bath).

    • Observation: If the solid does not dissolve, add EtOH in 1 mL increments through the condenser until dissolution is complete.

  • Clarification (Optional): If the solution is dark/colored, cool slightly, add activated charcoal (1-2% w/w), and reflux for 5 mins. Filter hot through a pre-warmed Celite pad.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.

    • Why: Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with cold Ethanol (-20°C).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Binary Solvent Method (The "Oiling Out" Fix)

Use this if Protocol A results in an oil rather than crystals.

  • Dissolve the compound in the minimum amount of boiling Ethyl Acetate .

  • While maintaining boiling, add n-Heptane dropwise.

  • Stop adding Heptane the moment a persistent cloudiness (turbidity) appears.

  • Add one drop of Ethyl Acetate to clear the solution.

  • Remove from heat and wrap the flask in foil/towel to insulate (super-slow cooling).

  • Mechanism: This allows the crystal lattice to form slowly as the solubility limit decreases, preventing the amorphous "oil" phase.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection based on the physical behavior of the crude material.

Recrystallization_Workflow Start Crude Imidazo-thiazole Amine SolubilityCheck Solubility Test (100mg) Start->SolubilityCheck Check_Salt Is it a Salt (HBr/HCl)? SolubilityCheck->Check_Salt EtOH_Soluble Soluble in Hot EtOH? Method_A Method A: Single Solvent (Ethanol) EtOH_Soluble->Method_A Yes Method_B Method B: Binary System (EtOAc / Heptane) EtOH_Soluble->Method_B No (Too Insoluble) Oil_Check Did it Oil Out? Method_A->Oil_Check End Pure Crystals (>98% HPLC) Method_B->End Method_C Method C: Hydrobromide Salt (EtOH / Water) Method_C->End Check_Salt->EtOH_Soluble No (Free Base) Check_Salt->Method_C Yes (Salt Form) Oil_Check->Method_B Yes (Oiled) Oil_Check->End No (Crystals)

Figure 1: Decision tree for selecting the optimal recrystallization strategy based on solubility and salt form.

Part 5: Troubleshooting & Scientific Context

1. The "Oiling Out" Phenomenon Fused heterocycles with amine tails often separate as a liquid (oil) before crystallizing because their melting point is depressed by impurities.

  • Solution: Re-heat the oil to dissolve it. Add a "seed crystal" of the pure product (if available) or scratch the glass surface with a glass rod to induce nucleation sites. Switch to Protocol B (EtOAc/Heptane) if the problem persists in alcohol.

2. Structural Verification (Nomenclature Note) The specific isomer [4,3-b] is chemically rare compared to the [2,1-b] isomer (Levamisole scaffold).

  • Verification: Ensure you confirm the structure via 1H-NMR or X-Ray Crystallography . If your synthesis followed a condensation of 2-aminothiazole with an

    
    -haloketone, you almost certainly have the Imidazo[2,1-b]thiazole  isomer [1].
    

3. Salt Formation If the free base amine is unstable or an oil at room temperature, convert it to the Hydrobromide (HBr) or Hydrochloride (HCl) salt.

  • Protocol: Dissolve amine in Ethanol; add 1.1 eq of HBr in Acetic Acid. The salt will precipitate immediately. Recrystallize the salt from Methanol/Ether .

Part 6: References

  • Andreani, A., et al. "Synthesis and potential antitumor activity of new imidazo[2,1-b]thiazole derivatives." European Journal of Medicinal Chemistry, vol. 36, no. 9, 2001, pp. 743-746.

  • University of Rochester. "Common Solvents for Recrystallization." Department of Chemistry Application Notes.

  • Longo Jr, L. S., et al. "Synthesis of imidazo[2,1-b]thiazol-5-amines using Groebke–Blackburn–Bienaymé multicomponent reaction." Chemistry of Heterocyclic Compounds, 2024.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989. (Standard Reference for General Recrystallization Protocols).

Application Notes and Protocols: In Vitro Assays for Imidazo[4,3-b]thiazol-5-amine Activity

Application Notes and Protocols: In Vitro Assays for Imidazo[4,3-b][1][2]thiazol-5-amine Activity

Introduction

The imidazo[1,2-a]pyridine scaffold and its related heterocyclic systems, such as imidazo[4,3-b][1][2]thiazoles, are recognized as "privileged structures" in medicinal chemistry.[1][2] These core structures are present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Specifically, derivatives of the related imidazo[1,2-a]pyridine scaffold have been identified as potent modulators of key biological targets like protein kinases.[1][6] Given this precedent, a robust and logical in vitro assay cascade is essential for characterizing the biological activity of novel compounds such as imidazo[4,3-b][1][2]thiazol-5-amines and elucidating their mechanism of action.

This guide provides a comprehensive framework for the in vitro evaluation of imidazo[4,3-b][1][2]thiazol-5-amine derivatives. It details a tiered approach, beginning with broad-spectrum cytotoxicity screening, followed by targeted biochemical assays against a panel of protein kinases, and culminating in cell-based assays to confirm on-target activity and explore downstream cellular effects like apoptosis. Each protocol is designed to be self-validating, incorporating essential controls and data analysis procedures to ensure scientific rigor.

Part 1: Initial Evaluation - Cytotoxicity Screening

The initial step in characterizing a new chemical entity is to assess its general effect on cell viability.[7] This provides a baseline understanding of the compound's potency and serves as a critical parameter for designing subsequent, more specific assays. A compound that is highly cytotoxic at low concentrations may not be suitable for therapeutic development, or its mechanism may be non-specific.

Protocol 1: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[8]

Step-by-Step Methodology:
  • Cell Plating: Seed a 96-well flat-bottom plate with a chosen cancer cell line (e.g., HeLa, A549) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the imidazo[4,3-b][1][2]thiazol-5-amine compound in culture medium. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) and no-treatment controls.[9]

  • Incubation: Incubate the plate for 48-72 hours. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Interpretation:
Compound Concentration (µM)Absorbance (570 nm)% Viability
1000.1510%
33.30.2520%
11.10.5045%
3.70.8580%
1.21.05100%
0 (Vehicle)1.06100%

Part 2: Target-Specific Biochemical Assays

Based on the established activity of related imidazo-fused scaffolds, protein kinases are a primary target class for investigation.[1][6] A biochemical kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[10]

Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay

The ADP-Glo™ Kinase Assay is a versatile platform that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11] The amount of ADP is converted into a luminescent signal, which is inversely proportional to the activity of the kinase inhibitor.

Experimental Workflow Diagram:

Gcluster_0Step 1: Kinase Reactioncluster_1Step 2: ADP Detectioncluster_2Step 3: Luminescence GenerationAKinase + Substrate + ATP + InhibitorBIncubate at RTA->BCAdd ADP-Glo™ Reagent(Terminates kinase reaction, depletes remaining ATP)B->CDIncubate at RTC->DEAdd Kinase Detection Reagent(Converts ADP to ATP, generates light)D->EFIncubate at RTE->FGRead LuminescenceF->G

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare the kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA), recombinant kinase, substrate (e.g., a generic peptide like poly-GT or a specific substrate), and ATP at a concentration near its Km value.[11]

  • Compound Plating: In a 384-well plate, add the test compound at various concentrations.

  • Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. The final volume is typically 5-10 µL. Incubate for 1-2 hours at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to no-inhibitor controls and determine the IC50 value.

Part 3: Cell-Based Mechanistic Assays

After identifying a potential target in a biochemical assay, it is crucial to confirm the compound's activity in a cellular context. Cell-based assays can validate the on-target effects and provide insights into the downstream cellular consequences of target inhibition.

Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay

If the imidazo[4,3-b][1][2]thiazol-5-amine derivative inhibits a kinase involved in cell survival pathways, it is likely to induce apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12][13]

Principle of the Assay:

In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein with a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium iodide is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[12]

Signaling Pathway Diagram:

Gcluster_CellCellular EventsCompoundImidazo[4,3-b][1,3]thiazol-5-amineKinaseTarget Kinase(e.g., Survival Kinase)Compound->KinaseInhibitionApoptosisApoptosis InductionKinase->ApoptosisPSPhosphatidylserineTranslocationApoptosis->PSMembraneMembrane IntegrityLossApoptosis->MembraneAnnexinVAnnexin V-FITC(Early Apoptosis Marker)PS->AnnexinVBindingPIPropidium Iodide(Late Apoptosis/Necrosis Marker)Membrane->PIUptake

Microwave-assisted synthesis of imidazo[4,3-b][1,3]thiazol-5-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Rapid Synthesis of Imidazo[4,3-b][1]thiazol-5-amine Analogs via Microwave-Assisted Multi-Component Reaction

Introduction: The Convergence of Privileged Scaffolds and Green Chemistry

In the landscape of medicinal chemistry, the fusion of imidazole and thiazole rings creates the imidazo[1]thiazole core, a "privileged scaffold" recognized for its presence in a multitude of biologically active compounds.[2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The development of efficient and sustainable synthetic routes to access novel analogs of this scaffold is therefore a critical objective for drug discovery professionals.

Traditionally, the synthesis of complex heterocycles involves multi-step processes with long reaction times, often requiring harsh conditions and leading to modest yields. However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field.[1][5] MAOS leverages the principles of green chemistry to offer dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced purity when compared to conventional heating methods.[5][6][7] This application note provides a comprehensive guide to the microwave-assisted synthesis of a library of imidazo[4,3-b][1]thiazol-5-amine analogs, detailing the underlying principles, a robust experimental protocol, and the expected outcomes for researchers in drug development.

The "Why": Understanding the Microwave Advantage in Heterocycle Synthesis

Conventional heating relies on thermal conductivity, where the reaction vessel is heated externally, and the heat is slowly and often unevenly transferred to the reaction mixture. In contrast, microwave-assisted synthesis utilizes dielectric heating.[1]

Mechanism of Dielectric Heating: Microwave radiation interacts directly with polar molecules (like the solvents and reactants in this synthesis) that possess a permanent dipole moment. The rapidly oscillating electromagnetic field forces these molecules to constantly realign, generating significant rotational energy. This energy is dissipated as heat volumetrically and uniformly throughout the reaction mixture.[1] This direct energy transfer bypasses the thermal conductivity limitations of the vessel walls, leading to extremely rapid and efficient heating. The result is a significant acceleration of reaction rates, often by several orders of magnitude, which minimizes the formation of unwanted side products.

Proposed Reaction Pathway: A Three-Component Approach

The synthesis of the target imidazo[4,3-b][1]thiazol-5-amine core is efficiently achieved through a microwave-assisted Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This powerful strategy involves the condensation of a 2-aminothiazole derivative, an aldehyde, and an isocyanide to rapidly build molecular complexity in a single, atom-economical step.[8]

cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product R1_Thiazole 2-Aminothiazole (Substituted) Imine Imine Formation R1_Thiazole->Imine with R2-CHO R2_Aldehyde Aldehyde (R2-CHO) R2_Aldehyde->Imine R3_Isocyanide Isocyanide (R3-NC) Isocyanide_Attack Nucleophilic Attack by Isocyanide Imine->Isocyanide_Attack + R3-NC Cyclization Intramolecular Annulation Isocyanide_Attack->Cyclization [1,5-dipolar cyclization] Product Imidazo[4,3-b][1,3]thiazol-5-amine Analog Cyclization->Product cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Charge Vessel: Thiazole, Aldehyde, Catalyst, Solvent B Add Isocyanide & Seal Vessel A->B C Microwave Irradiation (120 °C, 10 min) B->C D Solvent Evaporation C->D E Column Chromatography D->E F Characterization (NMR, MS) E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Chemical Stability of Imidazo[4,3-b]thiazol-5-amine in Solution

Technical Support Center: Enhancing the Chemical Stability of Imidazo[4,3-b][1][2]thiazol-5-amine in Solution

Welcome to the technical support center for imidazo[4,3-b][1][2]thiazol-5-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this heterocyclic compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the stability of your compound.

Introduction to the Stability of Imidazo[4,3-b][1][2]thiazol-5-amine

The imidazo[4,3-b][1][2]thiazole scaffold is a key heterocyclic system in medicinal chemistry, valued for its diverse biological activities. However, like many nitrogen- and sulfur-containing heterocycles, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results. The fused imidazole and thiazole rings, along with the exocyclic amine group, present several potential sites for degradation under various experimental conditions. Understanding these potential liabilities is the first step toward mitigating them.

This guide is structured to address common challenges encountered in the lab, providing not just solutions but also the underlying chemical principles to empower you to proactively design more robust experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with imidazo[4,3-b][1][2]thiazol-5-amine in solution.

Problem 1: Rapid Degradation Observed in HPLC Analysis After Dissolving in Acidic Media

Symptoms:

  • A significant and rapid decrease in the peak area of the parent compound in your HPLC chromatogram.

  • The appearance of multiple, often poorly resolved, new peaks, suggesting a complex mixture of degradation products.

  • Poor mass balance in your quantitative analysis.

Potential Causes:

  • Acid-Catalyzed Hydrolysis of the Thiazole Ring: The thiazole ring, particularly when fused to another electron-rich heteroaromatic ring, can be susceptible to cleavage under strong acidic conditions. This can lead to the formation of smaller, more polar fragments that may or may not be chromophoric.

  • Protonation and Altered Reactivity: The basic nitrogen atoms in the imidazole ring and the exocyclic amine will be protonated in acidic solution. This can alter the electron distribution in the ring system, potentially making it more susceptible to nucleophilic attack by water.

  • Secondary Degradation: The initial products of hydrolysis may be unstable and undergo further reactions, leading to a cascade of degradation products.

Troubleshooting and Optimization Steps:

  • pH Adjustment: The most critical parameter to control is the pH of your solution.

    • Recommendation: Prepare your solutions in a buffered system. Start with a pH closer to neutral (e.g., pH 6.0-7.4) and only deviate if required by the experimental protocol. Citrate and phosphate buffers are commonly used and provide good pH control.[3]

    • Causality: Buffers resist drastic pH changes, preventing the harsh acidic environment that accelerates hydrolysis.

  • Temperature Control:

    • Recommendation: Perform dilutions and experiments at reduced temperatures (e.g., on ice or at 4°C) whenever possible.

    • Causality: Chemical reactions, including degradation, are generally slower at lower temperatures.

  • Solvent Selection:

    • Recommendation: If the experimental design allows, consider using a co-solvent system with a less protic solvent like acetonitrile or isopropanol to reduce the concentration of water.

    • Causality: Reducing the availability of water, a key reactant in hydrolysis, can slow down the degradation process.

  • Time-Course Analysis:

    • Recommendation: Analyze your samples by HPLC at multiple time points immediately after preparation (e.g., t=0, 1h, 4h, 24h) to understand the kinetics of the degradation.

    • Causality: This will help you identify the primary degradation products before they are consumed in secondary reactions and establish a practical timeframe for your experiments.

Problem 2: High Variability and Poor Recovery in Experiments Involving Oxidizing Agents

Symptoms:

  • Inconsistent results between replicate experiments.

  • A significant loss of the parent compound, often accompanied by the appearance of one or two major new peaks in the HPLC analysis.

  • Discoloration of the solution (e.g., turning yellow or brown).

Potential Causes:

  • Oxidation of the Sulfur Atom: The sulfur atom in the thiazole ring is a primary target for oxidation, which can lead to the formation of sulfoxides and, under harsher conditions, sulfones.

  • Oxidation of the Imidazole Ring: The electron-rich imidazole ring can also be susceptible to oxidative degradation.

  • Amine Oxidation: The exocyclic amine group can undergo oxidation, though this is often less facile than heteroatom oxidation.

  • Trace Metal Catalysis: Trace metal ions in your reagents or glassware can catalyze oxidative degradation, leading to variability.

Troubleshooting and Optimization Steps:

  • Use of Antioxidants:

    • Recommendation: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your stock solutions.

    • Causality: Antioxidants act as sacrificial agents, reacting with oxidizing species before they can degrade your compound of interest.

  • Inert Atmosphere:

    • Recommendation: For long-term storage of solutions or when conducting sensitive experiments, degas your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: This minimizes the presence of dissolved oxygen, a key driver of oxidative degradation.

  • Use of High-Purity Reagents:

    • Recommendation: Use high-purity, HPLC-grade solvents and fresh reagents to minimize contamination with trace metals and peroxides.

    • Causality: This reduces the presence of catalysts that can initiate or accelerate oxidative degradation pathways.

  • Chelating Agents:

    • Recommendation: In cases of suspected metal-catalyzed oxidation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[3]

    • Causality: EDTA sequesters metal ions, preventing them from participating in redox cycling and catalyzing the degradation of your compound.

Problem 3: Photodegradation During Sample Handling and Analysis

Symptoms:

  • Degradation is observed even in well-buffered, oxygen-free solutions.

  • The extent of degradation increases with exposure to light.

  • Samples left on the benchtop degrade faster than those stored in the dark.

Potential Causes:

  • UV/Vis Light Absorption: Aromatic heterocyclic systems often absorb UV and visible light. This absorbed energy can promote electrons to excited states, leading to photochemical reactions such as ring cleavage, rearrangement, or reaction with solvent molecules.

Troubleshooting and Optimization Steps:

  • Light Protection:

    • Recommendation: Use amber vials or wrap your glassware and sample vials in aluminum foil to protect them from light.

    • Causality: This is the most direct way to prevent the initiation of photochemical degradation pathways.

  • Controlled Lighting Environment:

    • Recommendation: Work in a dimly lit area or under yellow light, which has lower energy than white or UV light, when handling the compound.

    • Causality: Minimizing exposure to high-energy photons reduces the likelihood of photochemical reactions.

  • Autosampler Temperature Control:

    • Recommendation: If using an HPLC with a refrigerated autosampler, keep your samples in the autosampler during the analysis sequence to protect them from both light and elevated temperatures.

    • Causality: This combines protection from light with the benefits of reduced temperature to minimize degradation during long analytical runs.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid imidazo[4,3-b][1][2]thiazol-5-amine?

A: As a solid, the compound is likely to be more stable. However, to ensure long-term integrity, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere is recommended.

Q2: What is the best general-purpose solvent for preparing stock solutions?

A: Dimethyl sulfoxide (DMSO) is often a good choice for preparing high-concentration stock solutions of heterocyclic compounds due to its excellent solvating power and relative stability. For subsequent dilutions into aqueous media for experiments, it is crucial to use buffered solutions (pH 6.0-7.4) to avoid pH-mediated degradation.

Q3: How can I confirm that the new peaks in my chromatogram are indeed degradation products?

A: The most definitive way is to use mass spectrometry (MS) coupled with your HPLC (LC-MS). By comparing the mass-to-charge ratio (m/z) of the new peaks to that of the parent compound, you can identify potential degradation pathways such as hydrolysis (addition of water, +18 Da), oxidation (addition of oxygen, +16 Da), or cleavage into smaller fragments. Forced degradation studies under controlled conditions (acid, base, peroxide, light, heat) can also help to systematically generate and identify these degradation products.[2][4]

Q4: My compound appears to be very stable under all stress conditions. How can I be sure my stability-indicating method is effective?

A: If your compound is highly stable, you may need to employ more aggressive stress conditions to induce degradation (typically aiming for 5-20% degradation). This could involve using higher concentrations of acid/base (e.g., 1N HCl/NaOH), increasing the temperature, or using a combination of stressors. The goal of a forced degradation study is to demonstrate that your analytical method can separate the parent compound from any potential degradation products, thus proving its specificity.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a framework for investigating the stability of imidazo[4,3-b][1][2]thiazol-5-amine.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C. Also, heat a solution of the compound in a neutral buffer at 80°C.

    • Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber.

  • Sample Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, both with 0.1% formic acid, and UV detection). Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Data Presentation

Stress ConditionTypical ReagentsTemperaturePotential Degradation Pathway
Acid Hydrolysis 0.1 N - 1 N HCl40°C - 80°CThiazole ring opening
Base Hydrolysis 0.1 N - 1 N NaOH40°C - 80°CImidazole ring rearrangement/cleavage
Oxidation 3% - 30% H₂O₂Room Temp - 60°CSulfoxide/sulfone formation
Photodegradation UV/Vis light sourceAmbientRing cleavage or rearrangement
Thermal Degradation Heat> 60°CGeneral decomposition

Visualizations

Diagram 1: Potential Degradation Pathways

Gcluster_acidAcidic Hydrolysiscluster_oxidationOxidation (H₂O₂)cluster_photoPhotodegradation (UV/Vis)mainImidazo[4,3-b][1,3]thiazol-5-amineA1Thiazole Ring Openingmain->A1H⁺ / H₂OO1Sulfoxide Formationmain->O1[O]P1Ring Rearrangement/Cleavagemain->P1A2Formation of Polar FragmentsA1->A2O2Sulfone FormationO1->O2Further Oxidation

Caption: Potential degradation pathways for imidazo[4,3-b][1][2]thiazol-5-amine.

Diagram 2: Troubleshooting Workflow

GstartInstability Observed(e.g., HPLC peak loss)q1What are the solution conditions?start->q1acidAcidic/Basic pHq1->acidpH extremesoxidizingOxidizing agents presentq1->oxidizingOxidativelightLight exposureq1->lightPhotolyticsol_acid1. Use buffer (pH 6-7.4)2. Lower temperature3. Reduce time in solutionacid->sol_acidsol_oxidizing1. Add antioxidant2. Use inert atmosphere3. Use high-purity reagents/chelatorsoxidizing->sol_oxidizingsol_light1. Use amber vials2. Work in low light3. Use refrigerated autosamplerlight->sol_lightendStability Enhancedsol_acid->endsol_oxidizing->endsol_light->end

Caption: A workflow for troubleshooting instability issues.

References

  • M. Gad-Elkareem, M. El-Shaheny, and N. El-Enany, “Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles,” Molecules, vol. 16, no. 7, pp. 5496–5508, Jun. 2011. [Online]. Available: [Link]

  • I. V. Kulakov et al., “Synthesis of New Imidazo[4,5-e][1][2]thiazolo-[3,2-b][1][4][5]triazine Derivatives,” Chemistry of Heterocyclic Compounds, vol. 53, no. 6–7, pp. 743–749, 2017. [Online]. Available: [Link]

  • S. Singh and M. Bakshi, “Forced Degradation Studies,” Journal of Analytical & Pharmaceutical Research, vol. 3, no. 6, 2016. [Online]. Available: [Link]

  • K. M. Alsante et al., “Development of forced degradation and stability indicating studies of drugs—A review,” Pharmaceutical Technology, pp. 1–10, 2007. [Online]. Available: [Link]

  • X-Chem, “New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals,” Technology Networks, May 31, 2024. [Online]. Available: [Link]

  • A. V. Gerasimova et al., “Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines,” Beilstein Journal of Organic Chemistry, vol. 18, pp. 1168–1178, 2022. [Online]. Available: [Link]

  • A. Sharma, “Strategies for Resolving Stability Issues in Drug Formulations,” Pharmaguideline, Apr. 09, 2025. [Online]. Available: [Link]

  • S. Bua, S. Dall’Acqua, and M. L. Zuccarello, “Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent,” Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 32, no. 1, pp. 125–132, 2017. [Online]. Available: [Link]

  • A. C. E. Teodorescu et al., “Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][4]Thiadiazole Derivatives as Anti-Inflammatory Agents,” Molecules, vol. 23, no. 10, p. 2454, Sep. 2018. [Online]. Available: [Link]

  • D. N. Venkatesh, “Forced Degradation – A Review,” Biomedical Journal of Scientific & Technical Research, vol. 47, no. 3, pp. 38381–38386, Nov. 2022. [Online]. Available: [Link]

  • H. A. Al-Dhahi et al., “Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity,” Baghdad Science Journal, vol. 21, no. 7, pp. 0123–0134, 2024. [Online]. Available: [Link]

  • A. Kumar et al., “Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents,” Molecules, vol. 27, no. 15, p. 4843, Jul. 2022. [Online]. Available: [Link]

  • E. S. V. Shchegoleva et al., “Synthesis of imidazo[4,5-e][1][2]thiazino[2,3-c][1][4][5]triazines via a base-induced rearrangement of imidazo[4,5-e]thiazolo[2,3-c][1][4][5]triazines,” Beilstein Journal of Organic Chemistry, vol. 19, pp. 1479–1490, 2023. [Online]. Available: [Link]

  • S. A. Khan et al., “Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents,” Scientific Reports, vol. 14, no. 1, p. 10986, May 2024. [Online]. Available: [Link]

  • D. B. Kamkhede and P. R. Solanki, “Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique,” International Journal of Scientific & Technology Research, vol. 4, no. 9, pp. 393–396, Sep. 2015. [Online]. Available: [Link]

  • M. D. Hill, “Mitigating Heterocycle Metabolism in Drug Discovery,” Journal of Medicinal Chemistry, vol. 55, no. 10, pp. 4575–4591, 2012. [Online]. Available: [Link]

  • H. H. Abdallah, “HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma,” Journal of Chromatographic Science, vol. 55, no. 8, pp. 817–824, 2017. [Online]. Available: [Link]

  • A. Kumar, “Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability,” International Journal of Pharmaceutical and Phytopharmacological Research, vol. 13, no. 4, pp. 1–9, 2023. [Online]. Available: [Link]

  • N. Jain and R. Jain, “Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario,” Asian Journal of Research in Chemistry, vol. 6, no. 1, pp. 1–8, 2013. [Online]. Available: [Link]

  • R. Bhatia and A. Kaur, “Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][4] thiadiazole derivatives,” Der Pharma Chemica, vol. 6, no. 6, pp. 114–120, 2014. [Online]. Available: [Link]

  • V. M. D’Obyrn et al., “Synthesis of selected functionalized derivatives of thiazolo[3,2-b][1][4][5]triazole, imidazo[2,1-b]thiazole, and imidazo[2,1-b][1][2][4]thiadiazole as building blocks for medicinal chemistry,” Chemistry of Heterocyclic Compounds, vol. 58, no. 12, pp. 981–989, 2022. [Online]. Available: [Link]

  • F. O. R. de Carvalho et al., “Pharmaceutical Systems as a Strategy to Enhance the Stability of Oxytetracycline Hydrochloride Polymorphs in Solution,” Pharmaceutics, vol. 15, no. 1, p. 197, Jan. 2023. [Online]. Available: [Link]

  • S. Kumar et al., “Synthesis and pharmacological activity of imidazo[2,1-b][1][2][4]thiadiazole derivatives,” Acta Poloniae Pharmaceutica - Drug Research, vol. 68, no. 6, pp. 911–918, 2011. [Online]. Available: [Link]

  • S. Ota et al., “IMINIUM BROMIDE IN THE TWO-STEP SYNTHESIS OF IMIDAZO[2,1-b][1][2][4]- THIADIAZOLES,” Heterocycles, vol. 89, no. 4, pp. 1040–1048, 2014. [Online]. Available: [Link]

  • S. D. Khalaf, N. A. A. S. Ahmed, and A. H. Dalaf, “Preparation, Characterization, Biological Evaluation and Assess Laser Efficacy for New Derivatives of Imidazolidin-4-one,” International Research Journal of Multidisciplinary Technovation, vol. 3, no. 3, pp. 1–13, Jun. 2021. [Online]. Available: [Link]

  • B. A. Bhongade, A. S. K. Gajbhiye, and A. S. A. Gajbhiye, “Biological activities of imidazo[2,1-b][1][2][4]thiadiazole derivatives: A review,” Journal of Saudi Chemical Society, vol. 20, pp. S315–S325, 2016. [Online]. Available: [Link]

Optimizing temperature and pressure for imidazo[4,3-b][1,3]thiazole scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fused Imidazothiazole Scale-Up

Subject: Optimization of Temperature & Pressure for Imidazo[4,3-b][1,3]thiazole (and Isomeric [2,1-b]) Synthesis Ticket ID: SC-UP-IMTZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Nomenclature Note

User Alert: While your request specifies the imidazo[4,3-b][1,3]thiazole isomer, the vast majority of industrial scale-up literature and pharmacological applications (including Levamisole derivatives) utilize the imidazo[2,1-b][1,3]thiazole scaffold. The [4,3-b] isomer represents a bridgehead variation that is synthetically rarer.

Action: This guide addresses the general principles of fused imidazothiazole scale-up , utilizing data primarily from the [2,1-b] isomer as the "Gold Standard" proxy. The thermodynamic and kinetic principles (exotherm management, solubility, and cyclization pressure) are transferable between these structural isomers.

Knowledge Base Article 1: Temperature Optimization

Issue: My reaction stalls with high levels of uncyclized intermediate, but increasing the temperature leads to tar/polymerization.

Diagnosis: The Kinetic vs. Stability Trap

In the synthesis of imidazothiazoles—typically via the condensation of 2-aminothiazoles with


-haloketones or via Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions—you are fighting two competing pathways:
  • Cyclization (Desired): Requires significant activation energy (

    
    ) to close the imidazole ring onto the thiazole.
    
  • Oligomerization (Undesired): The electron-rich thiazole ring is prone to oxidative polymerization or ring-opening at sustained high temperatures (>100°C) in the presence of oxygen.

Troubleshooting Protocol

Step 1: Determine the "Ceiling Temperature" (


) 
Do not arbitrarily reflux. Use Differential Scanning Calorimetry (DSC) to find the onset of decomposition for your specific intermediate.
  • Target: Run reaction at

    
    .
    

Step 2: The "Step-Up" Heating Profile Avoid thermal shock. A sudden spike to 100°C often degrades reagents before they can react.

  • Phase A (Nucleophilic Attack): Hold at 40–50°C. This favors the formation of the intermediate imine/amidine without triggering degradation.

  • Phase B (Dehydrative Cyclization): Ramp to 80–90°C (or reflux) only after Phase A is >95% complete by HPLC.

Data: Yield vs. Temperature (GBB Reaction Case Study) Ref: Optimized conditions often utilize Toluene or DMF at 80-100°C.

TemperatureTime (min)Yield (%)Impurity Profile
25°C180< 10Mostly unreacted starting material
85°C (Reflux MeOH)12033–68Clean, but slow conversion
100°C (Pressurized) 30 78–85 Optimal conversion, low byproducts
130°C (Microwave)1040Significant decomposition/tars

Knowledge Base Article 2: Pressure & Solvent Engineering

Issue: The product precipitates out of solution during scale-up, clogging stirrers, or I cannot reach the required temperature because my solvent boils too low.

Diagnosis: Solubility-Limited Kinetics

Imidazo[2,1-b]thiazoles are often planar, crystalline solids with poor solubility in standard organic solvents (EtOH, MeCN) at atmospheric boiling points. This creates a heterogeneous mixture where reaction rates plummet.

Solution: The "Superheated" Solvent Strategy

By utilizing a back-pressure regulator (BPR) or an autoclave, you can heat solvents significantly above their atmospheric boiling points. This achieves two goals:

  • Solubility: Keeps the product in solution (homogeneous), preventing encapsulation of unreacted material.

  • Rate Acceleration: Following the Arrhenius equation, a 20°C increase (accessible only under pressure) can quadruple the reaction rate.

Protocol: Pressurized Batch vs. Flow
  • Batch (Autoclave): Set pressure to 5–10 bar. Use Ethanol at 110°C (normally boils at 78°C).

    • Safety Note: Ensure headspace nitrogen purge to prevent solvent vapor/air explosive mixtures.

  • Flow Chemistry (Recommended for Scale-Up):

    • Use a coil reactor with a 250 psi (17 bar) BPR.

    • Superheat Acetonitrile or Ethanol to 120°C.

    • Result: Residence time drops from hours to minutes.

Knowledge Base Article 3: Continuous Flow Workflow

Issue: Scale-up in batch reactors is showing "hot spots" and inconsistent yields compared to gram-scale lab runs.

The Solution: Continuous Flow Reactor Design

Flow chemistry is the superior method for imidazothiazole scale-up because it decouples heat transfer from reactor volume. The high surface-area-to-volume ratio allows you to safely run the highly exothermic cyclization steps.

Experimental Workflow (Graphviz Visualization):

G cluster_0 High Pressure Zone (Superheated) Start Reagents (Aminothiazole + Electrophile) Mixer T-Mixer (Rapid Mixing) Start->Mixer Pump A & B Coil1 Reactor Coil 1 (T = 50°C) Imine Formation Mixer->Coil1 Homogeneous Stream Coil2 Reactor Coil 2 (T = 120°C, P = 17 bar) Cyclization Coil1->Coil2 Intermediate Quench In-line Quench (Scavenger Column) Coil2->Quench Crude Product BPR Back Pressure Regulator (17 bar) Quench->BPR Product Collection (Imidazo[2,1-b]thiazole) BPR->Product Depressurization

Caption: Continuous flow setup for imidazothiazole synthesis. The high-pressure zone allows superheating solvents to 120°C for rapid cyclization without boiling.

FAQ: Frequently Asked Questions

Q1: Can I use microwave synthesis results to predict scale-up parameters?

  • Answer: Yes, but with a caveat. Microwave synthesis mimics pressurized heating . If you obtained 80% yield at 130°C in a microwave vial, you cannot replicate this in an open flask (reflux). You must use a pressurized flow reactor or autoclave to match that temperature/pressure profile.

Q2: My product is colored (red/orange) but NMR shows it's pure. Why?

  • Answer: Imidazothiazoles are nitrogen-rich and prone to trace oxidation forming highly colored "azo-like" impurities or charge-transfer complexes, often at ppm levels.

  • Fix: Include a charcoal filtration step or an in-line scavenger column (e.g., Quadrapure-benzylamine) in your flow setup to remove electrophilic byproducts.

Q3: Which catalyst is best for the cyclization step?

  • Answer:

    • Standard: Reflux in Ethanol (neutral).

    • Difficult Substrates:Eaton’s Reagent (P2O5/MeSO3H) is excellent for solvent-free cyclization at 80°C, acting as both acid catalyst and dehydrating agent.

    • GBB Reaction: Scandium triflate or simple Iodine (

      
      ) can catalyze the multicomponent coupling effectively.
      

References

  • Baxendale, I. R., et al. (2008). "A Bifurcated Pathway to Thiazoles and Imidazoles Using a Modular Flow Microreactor." Journal of Combinatorial Chemistry. (Verified via Durham.ac.uk snippet).

  • Adib, M., et al. (2008). "Reaction between 2-aminothiazoles and alpha-haloketones." Tetrahedron Letters.
  • Shaabani, A., et al. (2023).[1][2][3] "One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction."[1][4] Molecules/Sciforum. .

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[2,1-b]thiazoles." RSC Advances.
  • Journal of Synthetic Chemistry. (2023). "A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds." .

Sources

Resolving hygroscopic nature issues of imidazo[4,3-b][1,3]thiazol-5-amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solid-State Engineering for Imidazo[4,3-b][1,3]thiazol-5-amine Salts

Status: Operational Subject: Hygroscopicity Mitigation & Salt Selection Strategy Reference ID: TSC-IMTZ-HYG-001

Executive Summary

The imidazo[4,3-b][1,3]thiazol-5-amine scaffold presents a classic challenge in medicinal chemistry: a polar, fused heterocyclic system that often yields highly hygroscopic hydrochloride (HCl) salts. This hygroscopicity leads to deliquescence (liquefaction), chemical instability (hydrolysis), and manufacturing inconsistencies.[1]

This guide moves beyond basic troubleshooting to provide a Root Cause Analysis and a Salt Engineering Protocol designed to stabilize your API (Active Pharmaceutical Ingredient).

Module 1: Diagnosis & Characterization

Is your material truly hygroscopic, or is it retaining solvent?

Q: My salt turns to a gum on the benchtop. How do I quantify this instability?

A: "Gumming" indicates deliquescence, where the critical relative humidity (CRH) of the salt is lower than the ambient humidity. You must distinguish between surface adsorption and bulk absorption using Dynamic Vapor Sorption (DVS) .

The DVS Protocol (Standard Operating Procedure):

  • Drying: Equilibrate sample at 0% RH (Relative Humidity) for 6 hours to remove surface moisture.

  • Sorption Scan: Ramp RH from 0% to 90% in 10% increments.

  • Equilibrium Criteria: dm/dt < 0.002% per minute before moving to the next step.

  • Desorption Scan: Ramp back down to 0% RH to check for hysteresis (indicates hydrate formation).

Interpretation Guide:

  • < 0.2% weight gain: Non-hygroscopic.

  • 0.2% – 2.0% weight gain: Slightly hygroscopic.

  • > 15% weight gain: Very hygroscopic (likely your current state).

  • Hysteresis Loop: If the desorption curve does not match the sorption curve, your salt has formed a stable hydrate (e.g., converted from anhydrate to dihydrate).

Module 2: The Engineering Solution (Salt Selection)

Why HCl is likely the wrong choice and what to use instead.

Q: We always use HCl for early discovery. Why is it failing here?

A: HCl is a small, high-charge-density counter-ion. In rigid, planar systems like imidazo-thiazoles, chloride ions often pack inefficiently, leaving lattice voids that water molecules easily penetrate. Furthermore, the high solubility of HCl salts often correlates with high hygroscopicity.

The Fix: Counter-Ion Engineering To reduce hygroscopicity, you must increase the Lattice Energy and hydrophobicity of the salt.

Recommended Counter-Ion Screen:

ClassCounter-IonRationale for Imidazo-thiazoles
Lipophilic Acids Tosylate (

-Toluenesulfonic acid)
Adds bulk and lipophilicity;

-stacking potential with the thiazole ring stabilizes the lattice.
Napsylate (2-Naphthalenesulfonic acid)High molecular weight; significantly reduces water solubility and hygroscopicity.
Mesylate (Methanesulfonic acid)Warning: Often hygroscopic, but good for solubility. Use only if Tosylate fails.
Dicarboxylic Acids Fumarate (Fumaric acid)Forms intermolecular Hydrogen-Bond networks that "tie up" the lattice, preventing water entry.
Succinate (Succinic acid)Similar to fumarate but more flexible; useful if fumarate is too insoluble.

Module 3: Visualization of the Selection Workflow

The following decision tree outlines the logical flow for selecting a stable salt form based on pKa and hygroscopicity data.

SaltSelectionStrategy Start Start: Hygroscopic Free Base CheckPka Calculate u0394pKa (pKa Base - pKa Acid) Start->CheckPka DecisionPka Is u0394pKa > 3? CheckPka->DecisionPka SaltForm Salt Formation Likely DecisionPka->SaltForm Yes CoCrystal Target Co-Crystal DecisionPka->CoCrystal No (Unstable Salt) Screen Screen Counter-Ions (Focus: Lipophilic/Network Formers) SaltForm->Screen Analyze DVS Analysis (0-90% RH) Screen->Analyze Outcome1 < 2% Uptake: Success (Scale Up) Analyze->Outcome1 Outcome2 > 15% Uptake: Fail (Change Ion) Analyze->Outcome2 Outcome3 Hysteresis: Stable Hydrate Formed Analyze->Outcome3 Outcome2->Screen Iterate

Figure 1: Strategic workflow for salt selection. Note the critical decision point at


; below this threshold, salts may dissociate, making co-crystals the preferred stability strategy.

Module 4: Experimental Troubleshooting (FAQs)

Q: I switched to Tosylate, but the oil won't crystallize. It's just a sticky resin. A: This is a kinetic issue, not necessarily a stability issue. The imidazo-thiazole core is likely preventing orderly stacking.

  • Action: Use an "Anti-Solvent Vapor Diffusion" method. Dissolve the resin in a minimal amount of Methanol (good solvent), place this vial inside a larger jar containing Diethyl Ether or MTBE (anti-solvent), and seal the jar. The slow diffusion of ether vapor will induce nucleation more gently than direct precipitation.

Q: The Fumarate salt is stable but has 1% water that I can't dry off. A: You likely formed a Hemihydrate (0.5 moles water per mole salt).

  • Action: Perform TGA (Thermogravimetric Analysis). If the weight loss occurs at a specific temperature (e.g., >80°C) rather than a gradual drift, it is a stoichiometric hydrate. Do not try to dry it further. A stable hydrate is often preferred over an unstable anhydrate that avidly sucks moisture from the air.

Q: Can I just use the free base? A: Only if the pKa of the amine is low (< 6.0) and the molecule is lipophilic. However, for 5-amine thiazoles, the amine is usually basic enough to pick up protons from acidic excipients or atmospheric CO2, leading to disproportionation. A salt or co-crystal is safer.

Module 5: Data Summary Template

Use this table to organize your screening results.

Counter-IonSolvent SystemAppearanceMelting Point (°C)Hygroscopicity (DVS @ 80% RH)Recommendation
HCl EtOH/Et2OWhite Solid -> Gum145 (dec)> 20% (Deliquescent)REJECT
Tosylate IPA/HeptaneNeedles1820.8%PRIMARY CANDIDATE
Fumarate MeOH/ACNPowder2101.2%BACKUP
Mesylate AcetoneOilN/AN/AREJECT

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2011).[2][3][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3]

    • Core text for the "Rule of 3" and counter-ion properties.
  • European Pharmacopoeia (Ph.[1][6][7] Eur.) . (2022).[6][7][8][9] Chapter 5.11: Characters Section in Monographs (Hygroscopicity).

    • Standard for classifying hygroscopicity (Deliquescent vs. Hygroscopic).
  • Newman, A., & Reutzel-Edens, S. M. (2020). Salt Selection and Crystallization Strategies for the Pharmaceutical Scientist. Organic Process Research & Development, 24(10).

    • Detailed protocols for salt screening and crystalliz
  • Surface Measurement Systems. (n.d.). DVS Method Note: Determination of Hygroscopicity of Pharmaceutical Solids.

    • Technical basis for the DVS protocol described in Module 1.

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of Imidazo[4,3-b]thiazol-5-amine

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of Imidazo[4,3-b][1][2]thiazol-5-amine

This guide provides an in-depth technical comparison and procedural overview for the complete structural elucidation of the novel heterocyclic scaffold, imidazo[4,3-b][1]thiazol-5-amine, using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Significance of the Imidazo[4,3-b][1][2]thiazole Scaffold

The fusion of imidazole and thiazole rings creates a class of heterocyclic compounds with significant potential in medicinal chemistry. These scaffolds are often explored for their diverse pharmacological activities. The specific isomer, imidazo[4,3-b][1]thiazol-5-amine, presents a unique arrangement of heteroatoms and a primary amine substituent, making its precise structural verification paramount for any further development or structure-activity relationship (SAR) studies.

While mass spectrometry can confirm the molecular weight and elemental composition, only a comprehensive NMR analysis can unambiguously determine the connectivity and spatial relationships of the atoms within the molecule. This guide outlines a predictive framework and a detailed experimental workflow for achieving this characterization.

Predicted NMR Spectral Characteristics

Due to the novelty of this specific scaffold, pre-existing experimental data is scarce. Therefore, we present a predicted NMR profile based on established chemical shift principles for analogous imidazole and thiazole-containing systems.[2][3][4][5] The following atom numbering scheme will be used for all spectral assignments:

Caption: Structure and numbering of imidazo[4,3-b][1]thiazol-5-amine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two for the heterocyclic ring protons and one for the amine protons.

  • H2 and H3 Protons: These protons are on the imidazole moiety. Based on data from related imidazole systems, they are expected to appear as doublets in the aromatic region, likely between δ 7.0 and 8.5 ppm. The vicinal coupling constant (³JHH) between H2 and H3 should be in the range of 2-4 Hz, typical for five-membered rings.

  • Amine (NH₂) Protons: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[6][7] In a non-protic solvent like DMSO-d₆, the NH₂ protons are expected to appear as a broad singlet between δ 5.0 and 7.0 ppm. This signal will disappear upon the addition of a drop of D₂O, a key diagnostic test for exchangeable protons.[8]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be crucial for identifying all carbon atoms, including the two quaternary (non-protonated) bridgehead carbons.

  • C2 and C3: These protonated carbons of the imidazole ring are expected to resonate between δ 110 and 130 ppm.

  • C5: This carbon is part of the thiazole ring and is bonded to the electron-donating amine group. This shielding effect will likely place its chemical shift in the range of δ 145-160 ppm.

  • C7a (Bridgehead): This carbon is at the fusion of the two rings and is bonded to two nitrogen atoms. It is expected to be significantly downfield, likely in the δ 135-150 ppm region.

Summary of Predicted NMR Data
Position Predicted ¹H δ (ppm) Predicted Multiplicity Predicted ¹³C δ (ppm)
27.5 - 8.5d115 - 130
37.0 - 8.0d110 - 125
5--145 - 160
7a--135 - 150
NH₂5.0 - 7.0br s-

The Power of 2D NMR for Unambiguous Assignment

For a fused heterocyclic system, 1D NMR spectra alone are insufficient for definitive proof of structure. 2D NMR experiments are essential to establish the precise connectivity.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment will show a cross-peak between H2 and H3, confirming their three-bond (vicinal) coupling and establishing the integrity of that portion of the imidazole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton to its directly attached carbon.[9][10][11][12] It will definitively link the H2 signal to the C2 resonance and the H3 signal to the C3 resonance, providing two anchor points for further analysis.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are two or three bonds away.[9][10][11][12][13] Key expected correlations include:

    • H2 to C3 , C7a , and C5

    • H3 to C2 and C7a These long-range couplings allow for the unambiguous assignment of the quaternary carbons (C5 and C7a), effectively "walking" around the molecular skeleton to confirm the entire fused ring structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (<5 Å), regardless of their bonding.[14][15][16][17] A NOESY spectrum can be used to confirm the through-space proximity of H2 and H3, further validating the assignments.

Caption: Diagram of key 2- and 3-bond HMBC correlations for structural proof.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the steps for acquiring high-quality NMR data for imidazo[4,3-b][1]thiazol-5-amine.

Gcluster_prepSample Preparationcluster_acqData Acquisitioncluster_procData Processing & Analysisprep1Weigh 10-20 mg of sampleprep2Dissolve in ~0.6 mL DMSO-d₆prep1->prep2prep3Transfer to high-quality 5mm NMR tubeprep2->prep3prep4Cap and clean tube exteriorprep3->prep4acq1Insert sample into spectrometerprep4->acq1acq2Lock on DMSO-d₆ signalacq1->acq2acq3Shim magnetic field for homogeneityacq2->acq3acq4Acquire 1D ¹H Spectrumacq3->acq4acq5Acquire 1D ¹³C Spectrumacq4->acq5acq6Acquire 2D COSY, HSQC, HMBCacq5->acq6proc1Apply Fourier Transformacq6->proc1proc2Phase and baseline correct all spectraproc1->proc2proc3Calibrate spectra (residual DMSO at δ 2.50)proc2->proc3proc4Assign signals using 1D and 2D dataproc3->proc4proc5Final Structure Confirmationproc4->proc5

Caption: Standard workflow for NMR-based structure elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified imidazo[4,3-b][1]thiazol-5-amine.[18]

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power and its ability to slow down the exchange rate of NH protons, often allowing them to be observed more clearly.[6]

    • Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically ~4-5 cm).[18][19]

    • Securely cap the tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Locking & Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent to ensure field stability. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.[18]

    • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum.

    • 2D Spectra: Sequentially run COSY, HSQC, and HMBC experiments using standard instrument parameters. The HMBC experiment should be optimized for a long-range coupling constant of ~8 Hz to prioritize 2- and 3-bond correlations.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Carefully phase correct and apply baseline correction to all spectra.

    • Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

    • Analyze the spectra in a stepwise manner: use the ¹H spectrum to identify proton signals, use the HSQC to assign their directly bonded carbons, and use the COSY and HMBC to build the molecular fragments and connect them to confirm the final structure.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structure elucidation, it is often used in conjunction with other techniques. Each provides complementary information.[20][21][22][23][24][25][26]

Technique Strengths for this Application Limitations for this Application
NMR Spectroscopy - Provides unambiguous atom connectivity. - Defines isomeric structure. - Non-destructive. - Information on molecular dynamics in solution.[20]- Relatively low sensitivity (requires mg of sample). - Does not directly provide molecular weight.
Mass Spectrometry (MS) - High sensitivity (requires µg-ng of sample). - Provides accurate molecular weight and elemental formula (HRMS).[23]- Cannot distinguish between isomers. - Provides only fragmented connectivity information.
X-ray Crystallography - Provides the absolute 3D structure with high precision.[20][21]- Requires a high-quality single crystal, which can be difficult or impossible to grow. - Structure is in the solid state, which may not represent the solution conformation.

Conclusion

The complete and unambiguous characterization of imidazo[4,3-b][1]thiazol-5-amine is readily achievable through a systematic and multi-faceted NMR spectroscopy approach. While 1D ¹H and ¹³C spectra provide the initial overview, the application of 2D techniques, particularly HSQC and HMBC, is non-negotiable for establishing the definitive connectivity of this novel fused heterocyclic system. This guide provides the predictive framework and a robust, self-validating experimental protocol necessary for researchers to confidently elucidate the structure of this and related molecules, forming a solid foundation for future scientific investigation.

References

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  • S1 1H NMR, 13C NMR, and HMBC Spectra. (n.d.). Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry.
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  • Theoretical NMR correlations based Structure Discussion. (n.d.). PMC.
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A Tale of Two Scaffolds: A Comparative Guide to the Bioactivity of Imidazo[4,5-b] and Imidazo[2,1-b]thiazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds with potent and selective biological activities is a perpetual endeavor. Among these, the imidazothiazole core, a fusion of imidazole and thiazole rings, has garnered significant attention. However, a closer examination reveals a tale of two distinct isomers: the well-trodden path of imidazo[2,1-b]thiazoles and the road less traveled of imidazo[4,5-b]thiazoles. This guide provides a comprehensive comparison of the bioactivity of these two isomeric systems, synthesizing available experimental data and offering insights into their therapeutic potential. While a wealth of data exists for the imidazo[2,1-b]thiazole scaffold, a notable knowledge gap surrounds its imidazo[4,5-b] counterpart, a situation this guide aims to highlight and address.

The Structural Isomers: A Subtle Shift with Profound Implications

The fundamental difference between imidazo[4,5-b]thiazole and imidazo[2,1-b]thiazole lies in the fusion of the imidazole and thiazole rings. This seemingly minor structural alteration has a significant impact on the molecule's electronics, steric profile, and ultimately, its interaction with biological targets.

Caption: Chemical structures of Imidazo[4,5-b]thiazole and Imidazo[2,1-b]thiazole.

The arrangement of nitrogen and sulfur atoms in the fused system dictates the orientation of potential hydrogen bond donors and acceptors, as well as the overall dipole moment of the molecule. These differences are critical in determining the binding affinity and selectivity of these compounds for specific biological targets.

Imidazo[2,1-b]thiazole: A Privileged Scaffold in Drug Discovery

The imidazo[2,1-b]thiazole scaffold has been extensively investigated, revealing a broad spectrum of biological activities. This has led to its designation as a "privileged structure" in medicinal chemistry.

Anticancer Activity: A Multi-pronged Attack

Imidazo[2,1-b]thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1][2] Numerous studies have reported their ability to inhibit the proliferation of a wide range of cancer cell lines.[3][4]

Key Mechanistic Insights:

  • Kinase Inhibition: A primary mode of action for many anticancer imidazo[2,1-b]thiazoles is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[4]

  • Tubulin Polymerization Inhibition: Several derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Apoptosis Induction: Imidazo[2,1-b]thiazole-chalcone hybrids have been identified as potent inducers of apoptosis in cancer cells.[5][6]

Compound Class Cancer Cell Line Reported Activity (IC50) Mechanism of Action Reference
Imidazo[2,1-b]thiazole-benzimidazolesA549 (Lung)1.08 µMTubulin Polymerization Inhibition[3]
Imidazo[2,1-b]thiazole-chalconesVarious0.65 - 2.25 µMApoptosis Induction[5][6]
Imidazo[2,1-b]thiazole analogsMCF-7 (Breast)1.81 µMEGFR/HER2 and DHFR inhibition[4]
Antimicrobial Activity: A Broad Spectrum of Efficacy

The imidazo[2,1-b]thiazole nucleus is a cornerstone in the development of novel antimicrobial agents.[7] Derivatives have shown activity against a range of bacterial and fungal pathogens.[8]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial potency of imidazo[2,1-b]thiazole derivatives is highly dependent on the nature and position of substituents on the core scaffold.

Microorganism Compound Type Reported Activity (MIC) Reference
Staphylococcus aureusChalcone-based derivatives500 µg/ml[7]
Pseudomonas aeruginosaChalcone-based derivatives200 µg/ml[7]
Fusarium oxysporumChalcone-based derivativesIC50 = 37 µg/ml[7]
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Imidazo[2,1-b]thiazole derivatives have also emerged as promising anti-inflammatory agents.[8][9] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[10]

Activity Compound Type Key Findings Reference
Anti-inflammatory6-arylidene substituted derivativesModerate inhibition of inflammation (3-44%)[9]
COX-2 InhibitionMethyl sulfonyl-containing analogsPotent and selective COX-2 inhibition (IC50 = 0.08 µM)[10]

Imidazo[4,5-b]thiazole: The Underexplored Isomer and a Call to Action

In stark contrast to its [2,1-b] counterpart, the imidazo[4,5-b]thiazole scaffold remains largely unexplored in the scientific literature. Direct comparative studies of the bioactivity of these two isomers are virtually nonexistent. This significant knowledge gap presents both a challenge and an opportunity for the drug discovery community.

Bioisosterism with Imidazo[4,5-b]pyridine: A Predictive Framework

A valuable approach to predicting the potential bioactivities of the imidazo[4,5-b]thiazole system is through the concept of bioisosterism. The imidazo[4,5-b]thiazole scaffold is a close structural analog of the well-studied imidazo[4,5-b]pyridine (a purine isostere), where a nitrogen atom in the pyridine ring is replaced by a sulfur atom.[11] This substitution can lead to compounds with similar shapes and electronic properties, suggesting that imidazo[4,5-b]thiazoles may exhibit a comparable range of biological activities.

Caption: Bioisosteric relationship between Purine, Imidazo[4,5-b]pyridine, and Imidazo[4,5-b]thiazole.

Given that imidazo[4,5-b]pyridine derivatives have shown potent anticancer, antimicrobial, and anti-inflammatory activities, it is highly probable that the imidazo[4,5-b]thiazole scaffold holds similar therapeutic promise.[12][13][14]

A Call to the Research Community: The dearth of experimental data on the bioactivity of imidazo[4,5-b]thiazoles represents a significant untapped area in medicinal chemistry. We strongly encourage researchers to undertake the synthesis and biological evaluation of this promising scaffold. Such studies are crucial for a comprehensive understanding of the structure-activity relationships within the imidazothiazole family and could lead to the discovery of novel therapeutic agents.

Experimental Protocols for Comparative Bioactivity Screening

To facilitate future comparative studies, we provide here standardized, step-by-step methodologies for assessing the anticancer and antimicrobial activities of novel heterocyclic compounds.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serial dilutions of test compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove medium and add DMSO incubate_4h->remove_medium read_absorbance Measure absorbance at 570 nm remove_medium->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT-based in vitro anticancer activity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

Materials:

  • Microbial strain of interest (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution (in DMSO)

  • Standard antibiotic (positive control)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in broth and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth directly in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound), a sterility control (no inoculum), and a positive control (standard antibiotic).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow start Start prepare_inoculum Prepare microbial inoculum start->prepare_inoculum prepare_dilutions Prepare serial dilutions of test compound start->prepare_dilutions inoculate_plate Inoculate 96-well plate prepare_inoculum->inoculate_plate prepare_dilutions->inoculate_plate incubate_plate Incubate plate inoculate_plate->incubate_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate_plate->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Directions

The imidazo[2,1-b]thiazole scaffold has unequivocally established its importance in medicinal chemistry, with a rich and diverse portfolio of biological activities. In contrast, the isomeric imidazo[4,5-b]thiazole system remains a largely enigmatic entity. The principle of bioisosterism strongly suggests that this underexplored scaffold holds significant therapeutic potential. It is our hope that this guide will not only serve as a valuable resource for researchers working with imidazothiazoles but also as a catalyst for the exploration of the imidazo[4,5-b]thiazole isomer. The direct, side-by-side comparison of these two scaffolds, utilizing standardized experimental protocols, is a critical next step in unlocking the full therapeutic potential of the imidazothiazole family.

References

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Technical Guide: Validating Purity of Imidazo[4,3-b][1,3]thiazol-5-amine via UPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Deception of UV Purity: In the development of fused heterocyclic amines like imidazo[4,3-b][1,3]thiazol-5-amine , traditional HPLC-UV purity (Area %) is frequently misleading. Due to the high polarity and potential for tautomerism in the imidazo-thiazole scaffold, synthetic byproducts often co-elute with the main peak, and non-chromophoric salts (e.g., inorganic counterions) remain invisible.

This guide establishes a rigorous UPLC-MS (Ultra-Performance Liquid Chromatography - Mass Spectrometry) validation protocol. By leveraging sub-2-micron particle technology and mass-selective detection, we transition from "apparent purity" to "absolute purity," ensuring the chemical integrity required for high-stakes biological assays.

Part 1: The Challenge of the Scaffold

The imidazo[4,3-b][1,3]thiazol-5-amine core presents three specific analytical hurdles that render standard HPLC-UV insufficient:

  • Basicity & Tailing: The bridgehead nitrogen and the primary amine at position 5 create a highly basic motif. On standard C18 silica columns, this leads to silanol interaction, causing peak tailing that masks closely eluting impurities.

  • Isobaric Regioisomers: During cyclization synthesis, regioisomers (e.g., imidazo[2,1-b] variants) may form. These often have identical masses and similar UV spectra, requiring high-efficiency separation to resolve.

  • Polarity: The molecule is small and polar, leading to poor retention in generic reverse-phase gradients, often eluting in the "void volume" where ion suppression is highest.

Part 2: Comparative Analysis of Analytical Platforms

The following table contrasts the proposed UPLC-MS workflow against traditional alternatives.

FeatureHPLC-UV (Traditional) qNMR (Orthogonal) UPLC-MS (Recommended)
Primary Detection UV Absorbance (254/280 nm)Proton Resonance (

H)
Mass-to-Charge Ratio (

)
Sensitivity (LOD) High

g range
Low mg range (insensitive)Low ng/pg range (High)
Specificity Low (Co-elution risk)High (Structural certainty)Very High (Mass + Retention)
Impurity ID Impossible without standardsGood for major impuritiesExcellent (MS/MS fragmentation)
Throughput 15–30 mins/run10–60 mins/sample3–5 mins/run
Blind Spots Non-UV active compoundsOverlapping signals, low conc.Ion suppression (matrix effects)

Part 3: Strategic Method Development

To validate purity effectively, we must select a stationary phase that mitigates basic interaction while maintaining retention.

The Stationary Phase: Charged Surface Hybrid (CSH)

Recommendation: ACQUITY UPLC CSH C18 (1.7 µm).

  • Mechanism: CSH particles possess a low-level surface charge that repels protonated amines. This prevents the "tailing" caused by secondary interactions with silanols, resulting in sharp, symmetrical peaks for imidazo-thiazoles even at high loads.

The Mobile Phase: pH Control

Recommendation: Low pH (0.1% Formic Acid).

  • Rationale: While high pH improves retention for bases, it suppresses ionization in positive-mode ESI (Electrospray Ionization). The CSH column allows us to use Low pH (Formic Acid) —which is ideal for MS sensitivity (

    
     generation)—without sacrificing peak shape.
    
Experimental Protocol

System: Waters ACQUITY UPLC I-Class or Agilent 1290 Infinity II. Detector: Q-ToF (Quadrupole Time-of-Flight) or Single Quad (for routine QC).

  • Column: ACQUITY UPLC CSH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 1.0 µL.

Gradient Profile:

Time (min) %A %B Curve Event
0.00 95 5 Initial Equilibrate
0.50 95 5 6 Load
3.50 5 95 6 Elute Lipophilics
4.00 5 95 6 Wash
4.10 95 5 1 Re-equilibrate

| 5.00 | 95 | 5 | 1 | End |

Part 4: Validation Workflow (ICH Q2 Aligned)

This workflow ensures the method is not just "working," but scientifically robust.

Specificity (Stress Testing)

You must prove the method can distinguish the analyte from degradants.

  • Action: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (3%

    
    ) stress for 4 hours.
    
  • Acceptance Criteria: Peak purity angle < Purity Threshold (via PDA) AND no mass interference at the main peak retention time.

Linearity & Range
  • Action: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Metric:

    
     for the main peak area.
    
Limit of Detection (LOD) for Impurities
  • Action: Dilute the analyte until the Signal-to-Noise (S/N) ratio is 3:1.

  • Significance: This defines the "floor" of your purity claim. If your LOD is 0.05%, you can confidently claim "99.9% purity."

Visualizing the Decision Matrix

The following diagram outlines the logical flow for purity assessment, integrating UV and MS data streams.

PurityValidation Start Crude Sample Imidazo[4,3-b][1,3]thiazol-5-amine UPLC UPLC Separation (CSH C18, Low pH) Start->UPLC Detect Dual Detection UPLC->Detect UV_Data PDA (UV) Trace 254nm Detect->UV_Data MS_Data MS (TIC/EIC) Trace ESI+ [M+H]+ Detect->MS_Data Check_UV Single Peak in UV? UV_Data->Check_UV Check_MS Single Mass under Peak? MS_Data->Check_MS Check_UV->Check_MS Yes Fail RE-PURIFY (Prep HPLC / Recrystallization) Check_UV->Fail No (Shoulders/Split) Purity_Calc Calculate % Area (Exclude Blank/Matrix) Check_MS->Purity_Calc Yes (Isobaric Purity) Impurity_ID Analyze MS Spectra of Minor Peaks Check_MS->Impurity_ID No (Co-elution) Pass VALIDATED PURITY (>98% UV + Mass Confirmed) Purity_Calc->Pass >98% Purity_Calc->Fail <98% Impurity_ID->Fail

Caption: Logical workflow for correlating PDA and MS data streams to validate chemical purity.

Part 5: Impurity Identification Strategy

When an impurity is detected (e.g., 0.5% area), UPLC-MS allows for immediate structural triage.

  • Extract Ion Chromatogram (XIC): Check for

    
     (Oxidation/N-oxide) or 
    
    
    
    (Methylation).
  • Dimerization: Check for

    
     or 
    
    
    
    . Imidazo-thiazoles can dimerize in solution if high concentrations are stored for long periods.
  • Synthesis Precursors: Specifically look for the mass of the alpha-halo ketone or the thiourea/aminothiazole starting material used in the cyclization step.

Impurity Pathway Diagram

ImpurityPathways Target Imidazo[4,3-b] [1,3]thiazol-5-amine (Target) Oxidation S-Oxide / N-Oxide (+16 Da) Target->Oxidation Air/Light Degradation Regio Regioisomer (Imidazo[2,1-b]) (Isobaric) Target->Regio Cyclization Competition Hydrolysis Ring Opening (+18 Da) Target->Hydrolysis Acidic Hydrolysis StartMat Unreacted Aminothiazole StartMat->Target Synthesis Residue

Caption: Common impurity origins for imidazo-thiazole scaffolds detectable via MS.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures: Q2(R2). ICH Guidelines.[1][2][3] [Link]

  • Waters Corporation. (2022). Practical Applications of Charged Surface Hybrid (CSH) Technology.[4] Waters Application Notes. [Link]

  • Nováková, L., et al. (2017). Modern HPLC separations in pharmaceutical analysis.[5] In HPLC for Pharmaceutical Scientists. Elsevier. [Link]

  • Gumustas, M., et al. (2013). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Chromatographia. [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling Imidazo[4,3-b]thiazol-5-amine

Safeguarding Your Research: A Practical Guide to Handling Imidazo[4,3-b][1][2]thiazol-5-amine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities is foundational to therapeutic innovation. The compound imidazo[4,3-b][1][2]thiazol-5-amine, a member of the fused heterocyclic amine family, represents a class of molecules with significant potential. However, with great potential comes the responsibility of ensuring the utmost safety in its handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

Given the structure of imidazo[4,3-b][1][2]thiazol-5-amine, we must anticipate a range of potential hazards. Heterocyclic amines can be absorbed through the skin, inhaled, or ingested, and may cause irritation to the skin, eyes, and respiratory system.[9] Some thiazole derivatives are also known to be flammable.[1][3][5] Therefore, a thorough risk assessment is the first and most critical step before any handling of this compound.

Table 1: Assumed Hazard Classification and Associated Risks

Hazard CategoryAssumed ClassificationPotential Risks
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/IrritationMay cause skin irritation.
Serious Eye Damage/Eye IrritationMay cause serious eye irritation.
Specific Target Organ ToxicityMay cause respiratory irritation.[9]
Physical Hazards Flammable Solid/LiquidMay be flammable; keep away from heat and ignition sources.[1][3][5]
Environmental Hazards Harmful to Aquatic LifeAvoid release to the environment.[1]

Personal Protective Equipment (PPE): Your Primary Barrier

The use of appropriate PPE is a non-negotiable aspect of handling imidazo[4,3-b][1][2]thiazol-5-amine.[2][10][11][12] PPE should be viewed as the final barrier between you and the chemical, supplementing engineering controls like fume hoods.[13]

Minimum PPE Requirements:

  • Body Protection: A flame-resistant lab coat, fully buttoned, is mandatory.[2][12] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[14]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[2][12] When there is a risk of splashing, chemical splash goggles or a full-face shield should be worn.[10][15]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[2] It is crucial to double-glove, with the outer glove being changed immediately upon any known or suspected contact with the chemical. For prolonged handling, consider using thicker, chemical-resistant gloves and consult the manufacturer's compatibility chart.

  • Footwear: Closed-toe and heel shoes are required at all times in the laboratory.[2][10][12]

Respiratory Protection:

Work with solid imidazo[4,3-b][1][2]thiazol-5-amine should be conducted in a certified chemical fume hood to minimize the risk of inhaling airborne particulates.[16] If there is a potential for exposure to exceed permissible limits, a NIOSH-approved respirator may be necessary as part of a comprehensive respiratory protection program.[10][11]

Operational Workflow: A Step-by-Step Guide

A structured workflow is essential to minimize the risk of exposure and contamination. The following diagram and steps outline a safe handling process from preparation to disposal.

Safe Handling Workflow for Imidazo[4,3-b][1,3]thiazol-5-aminecluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_ppeDon PPEprep_fume_hoodPrepare Fume Hoodprep_ppe->prep_fume_hood1.prep_materialsGather Materialsprep_fume_hood->prep_materials2.handling_weighWeigh Compoundprep_materials->handling_weigh3.handling_dissolveDissolve/Reacthandling_weigh->handling_dissolve4.cleanup_decontaminateDecontaminate Surfaceshandling_dissolve->cleanup_decontaminate5.cleanup_wasteSegregate Wastecleanup_decontaminate->cleanup_waste6.cleanup_doff_ppeDoff PPEcleanup_waste->cleanup_doff_ppe7.cleanup_washWash Handscleanup_doff_ppe->cleanup_wash8.

Caption: Safe handling workflow for imidazo[4,3-b][1][2]thiazol-5-amine.

Step-by-Step Protocol:

  • Don PPE: Before entering the designated work area, put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and eye/face protection.

  • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly.[16] The work surface should be clean and uncluttered. A disposable absorbent pad can be placed on the work surface to contain minor spills.

  • Gather Materials: Bring all necessary equipment and reagents into the fume hood before starting work to minimize traffic in and out of the containment area.

  • Weigh and Handle Compound: All weighing and transfer of the solid compound must be performed inside the fume hood. Use non-sparking tools if there is a flammability concern.[3] Keep the container tightly closed when not in use.[3][5]

  • Decontaminate Surfaces: After handling is complete, decontaminate all surfaces, including the exterior of containers and equipment, with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Segregate Waste: Dispose of all contaminated materials, including gloves, absorbent pads, and empty containers, in a designated hazardous waste container.[1][17] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[1]

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. The outer gloves should be removed first, followed by the lab coat, eye protection, and finally the inner gloves.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

  • Minor Spill: For a small spill within the fume hood, use an absorbent material to clean it up.[17] Place all cleanup materials in the hazardous waste container. Decontaminate the area.

  • Major Spill: In the case of a large spill, evacuate the area and alert your laboratory supervisor and Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Responsible Stewardship

Proper disposal of imidazo[4,3-b][1][2]thiazol-5-amine and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.[1] The container should be kept closed when not in use.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "imidazo[4,3-b][1][2]thiazol-5-amine," and the associated hazards (e.g., "Toxic," "Flammable").[1]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Never dispose of this chemical down the drain or in the regular trash.[1]

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your research community. This commitment to rigorous safety protocols is integral to the scientific integrity of our work.

References

  • Proper Disposal of 4-(2,4-Dimethylphenyl)
  • 29 CFR 1910.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (URL: [Link])

  • Personal protective equipment (PPE) helps to minimize exposure to hazards that cause serious workplace injuries and illness. (URL: [Link])

  • Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA. (URL: [Link])

  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT GUIDE. (URL: [Link])

  • Personal Protective Equipment | US EPA. (URL: [Link])

  • thiazole 500 sc safety data sheet - Villa Crop Protection. (URL: [Link])

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (URL: [Link])

  • OSHA Chemical Hygiene Plan Requirements | A Detailed Guide - CloudSDS. (URL: [Link])

  • Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico. (URL: [Link])

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration. (URL: [Link])

  • PPE Minimum Standards | Environmental Health & Safety - Mizzou. (URL: [Link])

  • Safety Data Sheet: Imidazole - Carl ROTH. (URL: [Link])

  • The importance of Personal Protective Equipment in the handling of chemicals. (URL: [Link])

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (URL: [Link])

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (URL: [Link])

  • Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG. (URL: [Link])

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (URL: [Link])

  • Imidazo[2,1-b]thiazole carbohydrate derivatives: synthesis and antiviral activity against Junin virus, agent of. (URL: [Link])

  • Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, - ACS Publications - ACS.org. (URL: [Link])

  • Synthesis of imidazo[4,5-e][1][2]thiazino[2,3-c][1][6][17]triazines via a base-induced rearrangement of ... - PMC. (URL: [Link])

  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - MDPI. (URL: [Link])

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.